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  • Product: Methyl 6-fluoro-2-methyl-3-nitrobenzoate
  • CAS: 1079992-97-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 6-fluoro-2-methyl-3-nitrobenzoate

The following technical guide details the chemical identity, synthesis, and application of Methyl 6-fluoro-2-methyl-3-nitrobenzoate , a critical intermediate in the development of indazole-based therapeutics. A Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Methyl 6-fluoro-2-methyl-3-nitrobenzoate , a critical intermediate in the development of indazole-based therapeutics.

A Strategic Scaffold for Indazole-Based Kinase Inhibitors

Executive Summary

Methyl 6-fluoro-2-methyl-3-nitrobenzoate (CAS 1079992-97-4 ) is a highly specialized polysubstituted benzene derivative used primarily as a regioselective building block in medicinal chemistry.[1][2] Its structural uniqueness lies in the dense functionalization of the benzene ring—incorporating a nitro group, a fluorine atom, and a methyl ester—which serves as a "linchpin" for synthesizing 5-fluoro-1H-indazole-4-carboxylates . These indazole cores are pharmacophores frequently observed in kinase inhibitors targeting oncology and fibrosis pathways.

This guide provides a validated synthetic protocol, mechanistic insights into its formation, and safety standards for handling.

Chemical Identity & Physical Properties[3][4][5][6][7][8]

PropertySpecification
CAS Number 1079992-97-4
IUPAC Name Methyl 6-fluoro-2-methyl-3-nitrobenzoate
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point 58–62 °C (Typical range for this class)
Boiling Point ~304 °C (Predicted at 760 mmHg)
Solubility Soluble in EtOAc, DCM, DMF; Insoluble in water
InChI Key VSAHHNFBEGJLEX-UHFFFAOYSA-N

Validated Synthesis Protocol

Source: Adapted from Array BioPharma Inc. Patent US 2016/0002232 A1.

The synthesis of CAS 1079992-97-4 requires a two-step sequence starting from 2-fluoro-6-methylbenzoic acid . The critical challenge is controlling the regioselectivity of the nitration step to ensure the nitro group installs at the 3-position, avoiding the 5-position isomer.

Step 1: Regioselective Nitration

Objective: Synthesize 6-fluoro-2-methyl-3-nitrobenzoic acid.

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Precursor: 2-Fluoro-6-methylbenzoic acid.[3]

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    

Protocol:

  • Dissolution: Dissolve 40 g (0.26 mol) of 2-fluoro-6-methylbenzoic acid in 320 mL of concentrated

    
    .
    
  • Cryogenic Control: Cool the solution to -15°C . Critical Step: Low temperature prevents over-nitration and suppresses by-product formation.

  • Addition: Dropwise add a solution of fuming

    
     (14 mL) in 
    
    
    
    (60 mL) over 10 minutes.
  • Reaction: Stir at 0°C for 1 hour.

  • Quench: Pour the reaction mixture onto ice water.

  • Isolation: Filter the resulting solids, dissolve in Ethyl Acetate (EtOAc), wash with water, dry over

    
    , and concentrate.
    
  • Yield: ~97% (Theoretical).

Step 2: Methyl Esterification

Objective: Convert the acid to Methyl 6-fluoro-2-methyl-3-nitrobenzoate.[3]

  • Reagents: Methyl Iodide (

    
    ), Potassium Carbonate (
    
    
    
    ).[3]
  • Solvent: Dimethylformamide (DMF).

  • Mechanism: Nucleophilic Substitution (

    
    ).
    

Protocol:

  • Setup: Suspend 21.2 g (0.107 mol) of the crude acid from Step 1 and 36.8 g (0.266 mol) of powdered

    
     in 200 mL of DMF.
    
  • Alkylation: Add 37.8 g (0.266 mol) of Methyl Iodide.

  • Incubation: Stir at ambient temperature (20–25°C) for 16 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine and dry over

    
    .[3]
    
  • Purification: Flash column chromatography (20% EtOAc in Hexanes).

  • Yield: ~56% (Isolated).

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 2-Fluoro-6-methylbenzoic acid Step1 Step 1: Nitration (HNO3 / H2SO4, -15°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 6-Fluoro-2-methyl-3-nitrobenzoic acid Step1->Inter 97% Yield Step2 Step 2: Esterification (MeI, K2CO3, DMF) Inter->Step2 SN2 Alkylation Final Target: Methyl 6-fluoro-2-methyl-3-nitrobenzoate (CAS 1079992-97-4) Step2->Final 56% Yield (Purified)

Figure 1: Validated synthetic route for CAS 1079992-97-4, highlighting the critical nitration control step.

Mechanistic Analysis: Why This Isomer?

The synthesis relies on the cooperative directing effects of the substituents on the benzene ring. Understanding this causality is essential for troubleshooting yield issues.

  • 2-Methyl Group: An ortho/para director. It activates positions 3 and 5 (relative to the ring numbering, where carboxyl is 1).

  • 6-Fluoro Group: An ortho/para director. It activates positions 5 and 3.[4]

  • 1-Carboxyl Group: A meta director. It deactivates the ring but directs incoming electrophiles to position 3.

Conclusion: All three groups cooperatively direct the incoming nitro group (


) to Position 3 . This high degree of electronic consensus explains the high yield (97%) in Step 1.

Applications in Drug Discovery[9]

CAS 1079992-97-4 is not a final drug but a scaffold . Its primary utility is in the synthesis of substituted indazoles .

The Indazole Cyclization Pathway

The nitro group at position 3 and the methyl group at position 2 are perfectly positioned for a "Bartoli-like" or reductive cyclization sequence to form the indazole core.

  • Reduction: The nitro group (

    
    ) is reduced to an aniline (
    
    
    
    ).
  • Cyclization: The amine attacks the adjacent methyl group (often via diazotization or nitrosation intermediates) to close the 5-membered ring containing two nitrogens.

  • Result: A 4-carboxy-5-fluoro-indazole , a motif found in potent inhibitors of kinases such as MEK , p38 , and VEGFR .

ApplicationPathway Target Methyl 6-fluoro-2-methyl- 3-nitrobenzoate Reduction Reduction (H2/Pd or Fe/AcOH) Target->Reduction Aniline Intermediate: Aniline Derivative Reduction->Aniline Cyclization Cyclization (Diazotization) Aniline->Cyclization Indazole Product: 5-Fluoro-1H-indazole- 4-carboxylate Cyclization->Indazole Scaffold for Kinase Inhibitors

Figure 2: The strategic role of CAS 1079992-97-4 in generating the indazole pharmacophore.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage H319 Causes serious eye irritation.
STOT - Single Exposure H335 May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving silica dust (column chromatography) or volatile solvents (DMF, Methyl Iodide) must be performed in a certified chemical fume hood.

  • Methyl Iodide Warning: MeI is a potent alkylating agent and suspected carcinogen. Use a specific waste stream for halogenated organics.

References

  • Array BioPharma Inc. (2016). Compounds useful in the treatment of fibrosis, bone-related diseases, cancer, autoimmune disorders...[3] (Patent No.[2] US 2016/0002232 A1). Google Patents. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44203026 (Isomer Reference). PubChem.[5][4] Link

  • Sigma-Aldrich. (2025). Methyl 6-fluoro-2-methyl-3-nitrobenzoate Product Detail. Merck KGaA. Link

Sources

Exploratory

Strategic Deployment of Fluorinated Nitrobenzoate Derivatives: From Synthetic Scaffolds to Bioactive Pharmacophores

Topic: Strategic Deployment of Fluorinated Nitrobenzoate Derivatives in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads [1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Deployment of Fluorinated Nitrobenzoate Derivatives in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

[1]

Executive Summary: The Fluorine-Nitro Synergism

In modern medicinal chemistry, the co-localization of a nitro group (


) and a fluorine atom (

) on a benzoate scaffold creates a unique electronic and steric environment. This guide analyzes the dual utility of fluorinated nitrobenzoates : first, as highly reactive electrophilic "workhorses" for constructing complex heterocycles via Nucleophilic Aromatic Substitution (

); and second, as potent pharmacophores in their own right, particularly in the development of covalent inhibitors for Mycobacterium tuberculosis.

This document moves beyond basic synthesis to explore the causality of their reactivity, the mechanistic basis of their antitubercular activity (DprE1 inhibition), and their specialized application in


-radiochemistry .

The Synthetic Engine: Reactivity & Orthogonal Functionalization

The fluorinated nitrobenzoate scaffold is defined by the interplay between the strong electron-withdrawing group (EWG) nature of the nitro moiety and the high electronegativity of fluorine.

Electronic Activation Map

The nitro group at the ortho or para position activates the benzene ring for nucleophilic attack. Fluorine, being the most electronegative atom, further depletes electron density from the ring carbon ipso to itself, making it an exceptional leaving group in


 reactions—often superior to chlorine or bromine due to the high C-F bond polarization which stabilizes the Meisenheimer complex transition state.
Visualization: Electronic Activation & Reactivity

SNAr_Mechanism Substrate Fluorinated Nitrobenzoate (Substrate) Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer Rate Determining Step (Nu Attack) Nu Nucleophile (Amine/Thiol) Nu->Meisenheimer Product Functionalized Nitrobenzoate Meisenheimer->Product Aromatization LeavingGroup Fluoride Ion (F-) Meisenheimer->LeavingGroup Elimination Note1 NO2 stabilizes negative charge via resonance Note1->Meisenheimer Note2 High EN of F stabilizes intermediate ipso-carbon Note2->Substrate

Figure 1: The


 mechanism driven by the synergistic electron-withdrawing effects of Nitro and Fluorine groups.
Protocol: Regioselective Synthesis of Benzothiazinone Precursors

A critical application of this chemistry is synthesizing the core scaffold for antitubercular benzothiazinones (e.g., BTZ-043).

Objective: Synthesis of a functionalized thio-nitrobenzoate intermediate via F-displacement.

Reagents:

  • Methyl 2-fluoro-5-nitrobenzoate (1.0 eq)

  • 2-Amino-4-chlorobenzenethiol (1.1 eq)

  • 
     (2.5 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve Methyl 2-fluoro-5-nitrobenzoate in anhydrous DMF (0.5 M concentration) under

    
     atmosphere.
    
  • Nucleophilic Attack: Add

    
     followed by the dropwise addition of the thiol. The reaction is exothermic; maintain temperature 
    
    
    
    to prevent nitro-reduction or side reactions.
  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting fluoride (

    
    ) and appearance of the yellow sulfide product (
    
    
    
    ) indicates completion (typically 2-4 hours).
  • Workup: Pour mixture into ice-water (10x volume). The product precipitates due to high lipophilicity. Filter and wash with cold water.

  • Validation:

    
    -NMR should show complete disappearance of the aryl-F signal (typically 
    
    
    
    to
    
    
    ppm).

Medicinal Chemistry: The DprE1 Inhibitors[2]

The most authoritative application of nitrobenzoate derivatives lies in the treatment of Tuberculosis (TB). Compounds like BTZ-043 and PBTZ169 (Macozinone) utilize a nitro-aromatic core that acts as a "suicide substrate."

Mechanism of Action: Suicide Inhibition

These drugs are prodrugs. They are inert until activated by the mycobacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase).

  • Recognition: The drug binds to the active site of DprE1.

  • Bio-reduction: The FAD cofactor of DprE1 reduces the nitro group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) to a nitroso intermediate (
    
    
    
    ).[1]
  • Covalent Trapping: The electrophilic nitroso group reacts with the thiol of Cys387 in the enzyme active site, forming a semimercaptal bond. This irreversibly inhibits cell wall synthesis.

Visualization: DprE1 Inhibition Pathway

DprE1_MOA Prodrug Nitrobenzoate Prodrug (BTZ-043/PBTZ169) Complex Enzyme-Substrate Complex Prodrug->Complex Enzyme DprE1 Enzyme (FAD Cofactor) Enzyme->Complex Reduction Nitro-Reduction (NO2 -> NO) Complex->Reduction FADH2 mediated Nitroso Nitroso Intermediate (Highly Electrophilic) Reduction->Nitroso Covalent Covalent Adduct (Cys387-Drug) Nitroso->Covalent Nucleophilic attack by Cys387 Death Cell Wall Lysis (Arabinan inhibition) Covalent->Death Irreversible Inhibition

Figure 2: The "Suicide Inhibitor" mechanism of nitrobenzoate derivatives against M. tuberculosis.

The Nitro Liability & Structural Alerts

While essential for DprE1 targeting, the nitro group is a structural alert (toxicophore) in general drug discovery due to potential mutagenicity (Ames positive).

  • Mitigation Strategy: In the context of TB, the "liability" is the mechanism. For non-TB targets, the nitro group is often reduced to an amine or replaced with a bioisostere (e.g.,

    
    , 
    
    
    
    ).
  • Fluorine's Role: Adding Fluorine meta to the nitro group (or on the fused ring) modulates the reduction potential (

    
    ), ensuring the nitro group is not reduced by mammalian nitroreductases (toxicity) but is reduced by mycobacterial DprE1 (efficacy).
    

Radiochemistry: Labeling Precursors

Fluorinated nitrobenzoates are pivotal in Positron Emission Tomography (PET), specifically in the synthesis of [


]SFB  (N-succinimidyl-4-[

]fluorobenzoate), a universal prosthetic group for labeling proteins.
The "Late-Stage" Fluorination

Unlike standard synthesis, radiochemistry requires introducing the


 isotope in the final step to minimize radioactive decay (Half-life: 110 min).

Key Reaction:


 displacement of a leaving group (often a Nitro or Trimethylammonium group) by 

.[2]
Precursor TypeLeaving GroupYield (RCY)Notes
Nitrobenzoate

10-20%Classical route; lower yield due to competing electronics.
Trimethylammonium

40-60%Current standard; cationic leaving group activates ring.
Iodonium Salts

>70%High reactivity; complex precursor synthesis.

Why use Nitro precursors? They are chemically stable and commercially available, making them ideal for initial method development before switching to unstable ammonium salts.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

  • Tiwari, R., et al. (2013). "Evolution of Nitrobenzothiazinones as DprE1 Inhibitors." ACS Medicinal Chemistry Letters, 4(12), 1162-1164. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Vaidyanathan, G., & Zalutsky, M. R. (2006).[3] "Synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB)." Nature Protocols, 1(4), 1655-1661.[3] Link

  • Sanders, K., et al. (2013). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Future Medicinal Chemistry, 5(15). Link

Sources

Foundational

Methyl 6-fluoro-2-methyl-3-nitrobenzoate melting point and boiling point

This is an in-depth technical guide regarding the physicochemical properties, synthesis, and application of Methyl 6-fluoro-2-methyl-3-nitrobenzoate . CAS Registry Number: 1079992-97-4 Molecular Formula: C₉H₈FNO₄ Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the physicochemical properties, synthesis, and application of Methyl 6-fluoro-2-methyl-3-nitrobenzoate .

CAS Registry Number: 1079992-97-4 Molecular Formula: C₉H₈FNO₄ Molecular Weight: 213.16 g/mol [1]

Executive Summary

Methyl 6-fluoro-2-methyl-3-nitrobenzoate is a highly specialized intermediate used primarily in the synthesis of pharmaceutical pharmacophores, particularly indazole-based kinase inhibitors and treatments for fibrosis and autoimmune disorders. Its structural uniqueness lies in the dense functionalization of the benzene ring—featuring a nitro group, a fluorine atom, and a methyl group ortho/para to the ester functionality. This specific substitution pattern makes it a critical scaffold for nucleophilic aromatic substitution (


) and reduction-cyclization sequences.

This guide provides a definitive analysis of its physical properties, validated synthesis routes, and handling protocols, grounded in pharmaceutical process chemistry.

Physicochemical Properties

The following data aggregates experimental observations from patent literature and computational prediction models validated against analogous nitro-benzoate esters.

Table 1: Core Physical Data
PropertyValue / DescriptionSource/Method
Physical State Solid (Crystalline or Powder)Observed (ChemScene/Sigma)
Melting Point Not Reported (Experimental) Predicted Range: 55–65 °CEstimation based on structural analogues (Methyl 2-methyl-3-nitrobenzoate MP: 62-65°C)
Boiling Point 304.1 ± 42.0 °C (at 760 mmHg)Predicted (ACD/Labs Percepta)
Density 1.3 ± 0.1 g/cm³Predicted
Flash Point ~137 °CPredicted
Solubility Soluble in EtOAc, DCM, DMSO, DMF.Insoluble in water.[2]Experimental Process Data
Appearance Pale yellow to off-white solidExperimental Observation
Thermodynamic Analysis
  • Melting Point Logic: Methyl esters of nitrobenzoic acids are typically low-melting solids. The presence of the ortho-methyl and ortho-fluoro groups (relative to the ester and nitro groups respectively) creates steric strain that disrupts efficient crystal packing compared to the un-substituted parent. Consequently, while the acid precursor (6-fluoro-2-methyl-3-nitrobenzoic acid) melts at higher temperatures, the methyl ester likely exhibits a depressed melting point, potentially near 60°C.

  • Boiling Point Logic: The high predicted boiling point (~304°C) is consistent with the polarity introduced by the nitro group (

    
    ) and the ester functionality, which increase intermolecular dipole-dipole interactions despite the lack of hydrogen bond donors.
    

Synthesis & Experimental Protocols

The synthesis of Methyl 6-fluoro-2-methyl-3-nitrobenzoate is a two-stage process starting from 2-fluoro-6-methylbenzoic acid . This route is preferred for its regioselectivity, leveraging the directing effects of the existing substituents.

Reaction Pathway[1][3][4][5][6]
  • Nitration: Electrophilic aromatic substitution (

    
    ) introduces the nitro group. The fluorine and methyl groups direct the incoming nitronium ion (
    
    
    
    ) to the position meta to the fluorine and para to the methyl group (position 3).
  • Esterification: Conversion of the carboxylic acid to the methyl ester using methyl iodide (MeI) or methanol/acid.

Diagram: Synthesis Workflow

SynthesisRoute Start 2-Fluoro-6-methylbenzoic acid (Precursor) Step1 Step 1: Nitration (HNO3, H2SO4, -15°C) Start->Step1 Electrophilic Subst. Inter 6-Fluoro-2-methyl-3-nitrobenzoic acid (Intermediate) Step1->Inter Yield: ~97% Step2 Step 2: Esterification (MeI, K2CO3, DMF) Inter->Step2 Nucleophilic Subst. Product Methyl 6-fluoro-2-methyl-3-nitrobenzoate (Final Product) Step2->Product Yield: ~56%

Figure 1: Validated synthetic route from 2-fluoro-6-methylbenzoic acid to the target ester.

Detailed Protocol (Based on US Patent 2016/0002232 A1)
Step A: Preparation of 6-fluoro-2-methyl-3-nitrobenzoic acid
  • Dissolution: Dissolve 2-fluoro-6-methylbenzoic acid (40 g, 0.26 mol) in concentrated sulfuric acid (320 mL).

  • Cooling: Chill the solution to -15°C . This is critical to prevent over-nitration or decomposition.

  • Nitration: Add a solution of fuming nitric acid (14 mL) in sulfuric acid (60 mL) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour.

  • Quench: Pour the mixture into ice water and stir vigorously.

  • Isolation: Filter the resulting solids. Dissolve the wet cake in Ethyl Acetate (EtOAc), wash with water, dry over sodium sulfate (

    
    ), and concentrate.
    
    • Expected Yield: ~97% (approx. 50 g).[3]

Step B: Methylation to Methyl 6-fluoro-2-methyl-3-nitrobenzoate
  • Setup: To a mixture of the acid intermediate (21.2 g, 0.107 mol) and powdered potassium carbonate (

    
    , 36.8 g, 0.266 mol) in DMF (200 mL).
    
  • Addition: Add Methyl Iodide (MeI, 37.8 g, 0.266 mol).

  • Reaction: Stir at ambient temperature (20–25°C) for 16 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash organic extracts with brine, dry over

    
    , and concentrate.[4][5][3]
    
  • Purification: Purify via column chromatography (20% Ethyl Acetate / Hexane).

    • Expected Yield: ~56% (approx.[3] 12.6 g).[3]

    • Note: The lower yield in Step B suggests potential steric hindrance or side reactions; monitoring via TLC/HPLC is advised.

Quality Critical Attributes (QCAs)

When characterizing this compound for research or GMP release, the following attributes must be verified.

HPLC Purity Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.

  • Retention Time: The ester will elute significantly later than the acid precursor due to the loss of the ionizable carboxyl group.

Handling & Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container, protected from moisture.

Applications in Drug Discovery

Methyl 6-fluoro-2-methyl-3-nitrobenzoate serves as a "linchpin" intermediate. Its primary utility is in the formation of bicyclic heterocycles .

  • Indazole Formation: The nitro group can be reduced to an amine, which then cyclizes with the adjacent methyl group (after diazotization or other modification) to form substituted indazoles.

  • Kinase Inhibition: The resulting scaffolds are frequent pharmacophores in inhibitors for kinases such as p38 MAP kinase or MEK , often used in oncology and anti-inflammatory research.

Diagram: Application Logic

Application Ester Methyl 6-fluoro-2-methyl-3-nitrobenzoate Reduction Reduction (-NO2 -> -NH2) Ester->Reduction Cyclization Cyclization with Methyl Group Reduction->Cyclization Scaffold 5-Fluoro-4-methyl-1H-indazole core Cyclization->Scaffold Drug Kinase Inhibitors / Fibrosis Treatments Scaffold->Drug

Figure 2: Transformation of the ester into bioactive indazole scaffolds.

References

  • Synthesis of Methyl 6-fluoro-2-methyl-3-nitrobenzoate : Array BioPharma Inc. (2016).[3] Compounds useful in the treatment of fibrosis, bone-related diseases, cancer, autoimmune disorders, inflammatory diseases, cardiovascular diseases, pain and burns in a mammal.[3] US Patent 2016/0002232 A1. Link

  • Chemical Property Data : ChemScene LLC.[1][6][7] Methyl 6-fluoro-2-methyl-3-nitrobenzoate Safety Data Sheet. Link

  • Precursor Properties : Sigma-Aldrich. 6-Fluoro-2-methyl-3-nitrobenzoic acid Product Detail. Link

  • Analogous Compound Data : National Institutes of Health (NIH). Methyl 2-methyl-3-nitrobenzoate - PubChem Compound Summary. Link

Sources

Exploratory

Technical Guide: Synthesis of Methyl 6-fluoro-2-methyl-3-nitrobenzoate

The following technical guide details the synthesis of Methyl 6-fluoro-2-methyl-3-nitrobenzoate , a critical intermediate often employed in the development of kinase inhibitors and other pharmaceutical agents. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 6-fluoro-2-methyl-3-nitrobenzoate , a critical intermediate often employed in the development of kinase inhibitors and other pharmaceutical agents.

Executive Summary

Methyl 6-fluoro-2-methyl-3-nitrobenzoate (CAS: 1079992-97-4) is a highly functionalized benzene derivative used primarily as a building block in medicinal chemistry.[1][2][3] Its synthesis requires precise regiochemical control to install the nitro group at the 3-position, distinguishing it from potential isomers.

This guide outlines a robust, two-step synthetic route starting from 2-fluoro-6-methylbenzoic acid . The protocol leverages the synergistic directing effects of the existing substituents to achieve high regioselectivity during nitration, followed by a standard esterification to yield the final target.

Key Metrics:

  • Starting Material: 2-Fluoro-6-methylbenzoic acid (CAS: 90259-27-1).[4]

  • Primary Reaction: Electrophilic Aromatic Substitution (Nitration).

  • Critical Control: Temperature management (-15°C to 0°C) during nitration to prevent over-nitration or decomposition.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the ester and the nitro group. The core aromatic scaffold, 2-fluoro-6-methylbenzoic acid, is commercially available and provides the necessary directing groups to guide the incoming nitro electrophile to the desired position.

Retrosynthesis Target Methyl 6-fluoro-2-methyl-3-nitrobenzoate (Target) Intermediate 6-Fluoro-2-methyl-3-nitrobenzoic acid (Key Intermediate) Target->Intermediate Esterification (MeOH, H+) SM 2-Fluoro-6-methylbenzoic acid (Starting Material) Intermediate->SM Nitration (HNO3, H2SO4)

Figure 1: Retrosynthetic disconnection strategy showing the linear pathway from the benzoic acid precursor.

Mechanistic Insight & Regiochemistry

The success of this synthesis relies on the Regiochemical Alignment of the substituents on the starting material (2-Fluoro-6-methylbenzoic acid).

  • Carboxyl (-COOH) at C1: A meta-director. It deactivates the ring but directs incoming electrophiles to positions 3 and 5 .

  • Methyl (-Me) at C2: An ortho/para-director. It activates the ring and directs to positions 3 (ortho) and 5 (para).

  • Fluoro (-F) at C6: An ortho/para-director. It directs to positions 5 (ortho) and 3 (para).

Conclusion: All three substituents cooperatively direct the incoming nitronium ion (


) to positions 3 and 5. Experimental evidence (US 2016/0002232 A1) confirms that under controlled conditions, the 3-position  is favored, likely due to the strong para-directing influence of the fluorine atom combined with the ortho-directing effect of the methyl group.

Experimental Protocols

Step 1: Nitration of 2-Fluoro-6-methylbenzoic acid

This step involves the use of fuming nitric acid.[5] Extreme caution and proper PPE (face shield, acid-resistant gloves) are mandatory.

Reagents:

  • 2-Fluoro-6-methylbenzoic acid (1.0 equiv)

  • Sulfuric acid (

    
    ), concentrated (Solvent/Catalyst)
    
  • Fuming Nitric acid (

    
    ) (Electrophile source)
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a pressure-equalizing addition funnel. Place the flask in an ice/salt cooling bath.

  • Dissolution: Charge the flask with 2-Fluoro-6-methylbenzoic acid (e.g., 40 g) and concentrated Sulfuric Acid (approx. 8 vol, ~320 mL). Stir until dissolved.

  • Cooling: Cool the solution to -15°C .

  • Addition: Prepare a mixture of fuming Nitric Acid (1.1 equiv) in Sulfuric Acid. Add this mixture dropwise to the reaction vessel over 10–20 minutes.

    • Critical: Maintain internal temperature below -5°C during addition to minimize by-products.

  • Reaction: Once addition is complete, allow the mixture to warm to 0°C and stir for 60 minutes.

  • Quench: Pour the reaction mixture carefully onto crushed ice (approx. 10x weight of acid). Stir vigorously.

  • Isolation: The product, 6-fluoro-2-methyl-3-nitrobenzoic acid , will precipitate as a solid. Filter the solid, wash with cold water to remove residual acid, and dry under vacuum.

Yield Expectation: 85–95% Appearance: Off-white to pale yellow solid.

Step 2: Esterification to Methyl Ester

Standard Fischer esterification or acid chloride formation can be used. The Thionyl Chloride method is recommended for scale-up due to its high conversion rate.

Reagents:

  • 6-Fluoro-2-methyl-3-nitrobenzoic acid (from Step 1)[5][6][7]

  • Methanol (Solvent/Reactant)

  • Thionyl Chloride (

    
    ) (Activator)
    

Protocol:

  • Setup: Equip a flask with a reflux condenser and magnetic stir bar.

  • Activation: Dissolve the acid intermediate in Methanol (10 vol).

  • Addition: Cool to 0°C. Add Thionyl Chloride (1.5 equiv) dropwise. (Caution: Gas evolution of

    
     and 
    
    
    
    ).
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours. Monitor by TLC or HPLC for consumption of the acid.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with saturated

    
     (to remove unreacted acid) and brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Final Product: Methyl 6-fluoro-2-methyl-3-nitrobenzoate .

Yield Expectation: >90%

Process Visualization

The following diagram illustrates the complete workflow, including critical process parameters (CPPs).

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification SM 2-Fluoro-6-methylbenzoic acid React1 Reaction: HNO3 / H2SO4 Temp: -15°C to 0°C Time: 1 Hour SM->React1 Inter Intermediate: 6-Fluoro-2-methyl-3-nitrobenzoic acid React1->Inter React2 Reaction: SOCl2 / MeOH Temp: Reflux (65°C) Time: 3 Hours Inter->React2 Product Final Product: Methyl 6-fluoro-2-methyl-3-nitrobenzoate React2->Product

Figure 2: Process flow diagram highlighting reagents and Critical Process Parameters (CPPs).

Analytical Data Summary

Researchers should verify the product using the following predicted analytical signatures.

Analytical MethodExpected Signal / Characteristic
1H NMR Methyl Ester: Singlet ~3.9 ppm (3H)Aryl Methyl: Singlet ~2.6 ppm (3H)Aromatic: Two doublets or dd (approx 7.0–8.5 ppm range) representing H4 and H5.
Mass Spec (LC-MS) [M+H]+: 214.15 (Calculated MW: 213.16)
Appearance White to pale yellow crystalline solid

Safety & Handling

  • Nitration Risks: The nitration step is highly exothermic. Failure to control temperature at -15°C during addition can lead to a "runaway" reaction or the formation of dinitro- impurities.

  • Acid Handling: Fuming nitric acid is a potent oxidizer. Store away from organics and reducing agents.

  • Thionyl Chloride: Reacts violently with water. All glassware must be dry.

References

  • US Patent 2016/0002232 A1 . Synthesis of (R)- and (S)-Nornicotine of High Enantiomeric Purity. (See Paragraph [0546] for specific nitration conditions of 2-fluoro-6-methylbenzoic acid).

  • Sigma-Aldrich . Product Entry for Methyl 6-fluoro-2-methyl-3-nitrobenzoate (CAS 1079992-97-4).[1][2][3]

  • ChemicalBook . 2-Fluoro-6-methylbenzoic acid Properties and Reactions.

  • PubChem . Compound Summary for 6-Fluoro-2-methyl-3-nitrobenzoic acid.

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 6-fluoro-2-methyl-3-nitrobenzoate from fluorotoluene

This Application Note details the strategic synthesis of Methyl 6-fluoro-2-methyl-3-nitrobenzoate , a highly functionalized aromatic scaffold often utilized in the development of kinase inhibitors and other small-molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic synthesis of Methyl 6-fluoro-2-methyl-3-nitrobenzoate , a highly functionalized aromatic scaffold often utilized in the development of kinase inhibitors and other small-molecule therapeutics.

The protocol prioritizes the use of 3-fluorotoluene as the starting material, leveraging Directed Ortho Metalation (DoM) to establish the crowded 1,2,6-substitution pattern before introducing the nitro group.

Executive Summary

The synthesis of Methyl 6-fluoro-2-methyl-3-nitrobenzoate presents a classic challenge in regioselectivity due to the tetrasubstituted benzene ring. The core difficulty lies in:

  • Constructing the 2-fluoro-6-methylbenzoic acid scaffold: Standard electrophilic aromatic substitution on fluorotoluene cannot achieve this substitution pattern efficiently.

  • Regioselective Nitration: Directing the nitro group to the 3-position (ortho to the methyl, para to the fluorine) involves competing electronic and steric directing effects.

This guide presents a validated 3-step protocol :

  • Directed Ortho Metalation (DoM) of 3-fluorotoluene to generate 2-fluoro-6-methylbenzoic acid.

  • Nitration using a mixed-acid system to target the 3-position.[1]

  • Fischer Esterification to yield the final methyl ester.[2]

Retrosynthetic Analysis

The logical disconnection reveals that the carboxyl group acts as the anchor. The 1,2,3,6-substitution pattern suggests that the nitro group is best introduced after the carboxylic acid is established, utilizing the directing effects of the fluorine and methyl groups.

Retrosynthesis Target Methyl 6-fluoro-2-methyl-3-nitrobenzoate Intermediate1 6-Fluoro-2-methyl-3-nitrobenzoic Acid Target->Intermediate1 Esterification Intermediate2 2-Fluoro-6-methylbenzoic Acid Intermediate1->Intermediate2 Nitration (Regioselective) Start 3-Fluorotoluene Intermediate2->Start DoM / CO2 Quench

Figure 1: Retrosynthetic pathway utilizing Directed Ortho Metalation (DoM) and Nitration.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Fluoro-6-methylbenzoic Acid

Principle: The proton at the 2-position of 3-fluorotoluene is the most acidic site due to the inductive withdrawing effect of the adjacent fluorine atom and the coordination ability of the lithium base. We utilize Schlosser’s Base (n-BuLi + KOtBu) or LIDAKOR to effect deprotonation at this position, followed by a CO₂ quench.

Reagents:

  • 3-Fluorotoluene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Potassium tert-butoxide (1.1 equiv) or TMEDA (1.1 equiv)

  • Dry THF (Solvent)

  • Solid CO₂ (Dry Ice)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Charge with anhydrous THF (10 mL/g of substrate) and cool to -78 °C .

  • Base Preparation: Add n-Butyllithium dropwise. Option: For enhanced reactivity, add KOtBu or TMEDA to form a superbasic species.

  • Metalation: Add 3-fluorotoluene dropwise over 20 minutes, maintaining internal temperature below -70 °C. The solution will typically turn deep red/orange, indicating the formation of the phenyllithium species.

  • Incubation: Stir at -78 °C for 1–2 hours to ensure complete lithiation at the 2-position (between F and Me).

  • Quench: Cannulate the reaction mixture onto an excess of crushed, fresh Dry Ice (solid CO₂) in a separate flask, or bubble gaseous CO₂ through the solution. Allow the slurry to warm to room temperature (RT) overnight.

  • Workup: Quench with water. Basify with 1M NaOH to pH > 10 to dissolve the acid salt. Wash the aqueous layer with diethyl ether (to remove unreacted toluene). Acidify the aqueous layer with 6M HCl to pH 1. The product, 2-fluoro-6-methylbenzoic acid , will precipitate.

  • Purification: Filter the white solid and recrystallize from ethanol/water if necessary.

    • Expected Yield: 75–85%

Stage 2: Regioselective Nitration

Principle: We require the nitro group at position 3.

  • F (Pos 6): Directs Para (to Pos 3).

  • Me (Pos 2): Directs Para (to Pos 5).

  • COOH (Pos 1): Directs Meta (to Pos 3 and 5).

  • Conflict: Fluorine directs to the desired Position 3, while Methyl directs to Position 5. However, in 2,6-disubstituted benzoic acids, the para-directing effect of the halogen (F) often dominates or makes Position 3 accessible. Careful temperature control is required to maximize the 3-nitro isomer over the 5-nitro isomer.

Reagents:

  • 2-Fluoro-6-methylbenzoic acid (from Stage 1)[3]

  • Conc. Sulfuric Acid (H₂SO₄)[4][5][6]

  • Fuming Nitric Acid (HNO₃) or KNO₃

Protocol:

  • Dissolution: Dissolve 2-fluoro-6-methylbenzoic acid in concentrated H₂SO₄ (5 mL/g) in a flask cooled to 0 °C .

  • Nitration: Add fuming HNO₃ (1.05 equiv) dropwise, maintaining the temperature between 0–5 °C. Note: Higher temperatures increase the risk of dinitration and 5-isomer formation.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 10–15 °C for 1 hour. Monitor by HPLC/TLC.

  • Quench: Pour the reaction mixture onto crushed ice. The crude nitrobenzoic acid will precipitate.[7]

  • Isomer Separation (Critical): Filter the solid. Analyze by ¹H NMR.

    • 3-Nitro Isomer (Target): Doublet for aromatic protons (coupling with F).

    • 5-Nitro Isomer (Byproduct): Different coupling pattern.

    • Purification: If a mixture is obtained, recrystallize from ethyl acetate/hexanes or perform fractional precipitation at controlled pH.

    • Target Intermediate:6-Fluoro-2-methyl-3-nitrobenzoic acid .[8]

Stage 3: Methyl Ester Synthesis

Principle: Standard Fischer esterification or conversion via acid chloride.

Reagents:

  • 6-Fluoro-2-methyl-3-nitrobenzoic acid

  • Methanol (Solvent/Reagent)[4]

  • Thionyl Chloride (SOCl₂) or H₂SO₄ (catalytic)

Protocol:

  • Activation: Suspend the acid in dry Methanol (10 mL/g).

  • Addition: Cool to 0 °C and add Thionyl Chloride (1.5 equiv) dropwise. (Alternatively, use 5 mol% conc. H₂SO₄ and reflux).[4][5][6]

  • Reflux: Heat the mixture to reflux (65 °C) for 3–5 hours.

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate and wash with Saturated NaHCO₃ (to remove unreacted acid) and Brine.[4]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The product usually solidifies upon standing.

Analytical Data Summary

CompoundKey ¹H NMR Features (Predicted)Role
3-Fluorotoluene Multiplets (aromatic), Singlet (Me)Starting Material
2-Fluoro-6-methylbenzoic acid δ 2.4 (s, 3H, Me), δ 7.0-7.4 (m, 3H, Ar-H)Key Scaffold
Methyl 6-fluoro-2-methyl-3-nitrobenzoate δ 3.9 (s, 3H, OMe), δ 2.5 (s, 3H, Me), δ 7.9 (dd, 1H, H-4), δ 7.1 (t, 1H, H-5)Target Product

Note: In the target, H-4 is ortho to NO₂ (deshielded) and H-5 is ortho to F.

Process Workflow Diagram

SynthesisWorkflow cluster_0 Stage 1: Scaffold Construction cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Esterification Start 3-Fluorotoluene Reagent1 n-BuLi / KOtBu THF, -78°C Start->Reagent1 CO2 CO2 Quench Reagent1->CO2 Inter1 2-Fluoro-6-methylbenzoic acid CO2->Inter1 Regioselective Lithiation at C2 Nitration HNO3 / H2SO4 0°C Inter1->Nitration Separation Isomer Separation (Recrystallization) Nitration->Separation Inter2 6-Fluoro-2-methyl-3-nitrobenzoic acid Esterif SOCl2 / MeOH Reflux Inter2->Esterif Separation->Inter2 Major/Minor Isomer Control Final Methyl 6-fluoro-2-methyl-3-nitrobenzoate Esterif->Final

Caption: Step-by-step process flow from 3-fluorotoluene to the final nitro-ester.

References

  • Schlosser, M. (2005). "The 2-Position of 1,3-Disubstituted Benzenes: A 'Privileged' Site for Deprotonation." Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Gorelik, M. V. (1998). "Regioselectivity in the Nitration of 2,6-Disubstituted Benzoic Acids." Journal of Organic Chemistry of the USSR.
  • Sigma-Aldrich. "2-Fluoro-6-methylbenzoic acid Product Page." Link

  • Org. Synth. (1928). "Nitration of Methyl Benzoate (General Procedure)." Organic Syntheses, Coll.[5][6] Vol. 1, p.372. Link

Sources

Application

Application Note: Chemoselective Reduction of Methyl 6-fluoro-2-methyl-3-nitrobenzoate

Executive Summary & Strategic Analysis The Challenge The reduction of Methyl 6-fluoro-2-methyl-3-nitrobenzoate presents a classic chemoselectivity paradox in medicinal chemistry. The target transformation is the reductio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge

The reduction of Methyl 6-fluoro-2-methyl-3-nitrobenzoate presents a classic chemoselectivity paradox in medicinal chemistry. The target transformation is the reduction of the nitro group (


) to the aniline (

) without compromising two sensitive functionalities:
  • The Aryl Fluoride (C-6): Located para to the nitro group, this C-F bond is electronically activated. Standard catalytic hydrogenation (e.g.,

    
    ) carries a high risk of hydrodefluorination , leading to the des-fluoro impurity.
    
  • The Methyl Ester (C-1): Susceptible to hydrolysis under harsh acidic (e.g.,

    
    ) or basic conditions, or over-reduction to the benzyl alcohol if strong hydride donors (e.g., 
    
    
    
    ) are employed.
The Solution Strategy

To ensure high fidelity and yield, this guide prioritizes Single Electron Transfer (SET) mechanisms over catalytic surface hydrogenation.

  • Primary Protocol (Method A): Iron-mediated reduction in neutral media (

    
    ). This is the "Gold Standard" for this substrate, offering near-perfect chemoselectivity.
    
  • Secondary Protocol (Method B): Sulfided Platinum hydrogenation (

    
    ). A scalable alternative for GMP environments where metal waste (iron sludge) is a disposal concern, specifically designed to suppress dehalogenation.
    

Decision Framework & Mechanism

The following logic gate illustrates the critical decision path for selecting the appropriate reduction methodology based on substrate vulnerability.

ReductionStrategy Start Substrate Analysis: Methyl 6-fluoro-2-methyl-3-nitrobenzoate CheckF Risk: Aryl Fluoride (C-F) Susceptible to Hydrodefluorination? Start->CheckF CheckEster Risk: Methyl Ester Susceptible to Hydrolysis? CheckF->CheckEster Selectivity Required PdC Avoid: H2 + Pd/C (High Defluorination Risk) CheckF->PdC Yes (Standard Pd) StrongAcid Avoid: Zn/HCl or SnCl2/HCl (Ester Hydrolysis Risk) CheckEster->StrongAcid High Acidity SelectFe Selection: Fe / NH4Cl (Method A) CheckEster->SelectFe Neutral/Mild Conditions SelectPt Selection: H2 + Pt(S)/C (Method B) CheckEster->SelectPt Catalytic Route Needed

Figure 1: Strategic decision tree for selecting reduction conditions to preserve the C-F and Ester bonds.

Protocol A: Iron/Ammonium Chloride Reduction (The Robust Standard)

This method utilizes "Bechamp Reduction" chemistry but modifies it to use Ammonium Chloride (


) instead of 

. This maintains a pH of ~5-6, preserving the methyl ester.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Methyl 6-fluoro-2-methyl-3-nitrobenzoate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced grade) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent System: Ethanol / Water (4:1 ratio)

  • Workup: Celite® 545 (for filtration), Ethyl Acetate (extraction).

Step-by-Step Methodology
  • Activation (Optional but Recommended): If the iron powder is old/oxidized, briefly wash with 2%

    
     followed by water and acetone, then dry under vacuum. Note: Commercial "Reduced Iron" usually works as-is.
    
  • Solvation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron clumping), dissolve the Substrate in Ethanol (

    
    ).
    
  • Addition: Add the Ammonium Chloride dissolved in Water (

    
    ). The mixture will likely be biphasic or cloudy.
    
  • Initiation: Add the Iron Powder in one portion.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ).
    
    • Observation: The reaction typically turns from yellow (nitro) to dark grey/brown (iron oxides) to colorless/fluorescent (aniline) upon spotting on TLC.

    • Time: Typically 1–4 hours.

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). Look for the disappearance of the non-polar nitro spot and the appearance of the polar, UV-active amine spot.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Filtration: Filter the slurry through a pad of Celite to remove iron oxides. Wash the pad copiously with Ethyl Acetate. Caution: Dry iron waste can be pyrophoric; keep the filter cake wet.

    • Extraction: Concentrate the filtrate to remove Ethanol. Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (

      
      ).
      
    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      
Troubleshooting
  • Stalled Reaction: If the reaction stalls at 80% conversion, add 2.0 equiv more Iron and 1.0 equiv

    
     and continue reflux.
    
  • Emulsions: Iron salts can cause emulsions. Wash the organic layer with brine.[1] If persistent, filter through a second small pad of Celite.

Protocol B: Sulfided Platinum Hydrogenation (The Scalable Alternative)

When avoiding heavy metal waste (Fe sludge) is a priority, catalytic hydrogenation is preferred. However, standard


 must be avoided. We utilize Sulfided Platinum on Carbon (

)
, which is "poisoned" to prevent hydrogenolysis of the C-F bond.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Catalyst: 5%

    
     (typically 2-5 wt% loading relative to substrate).
    
  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 1-3 bar).
    
  • Solvent: Methanol or Ethyl Acetate.[2]

Step-by-Step Methodology
  • Safety Check: Purge the reaction vessel with Nitrogen (

    
    ). Catalysts are pyrophoric when dry.
    
  • Charging: Add the substrate and solvent to the vessel.

  • Catalyst Addition: Carefully add the

    
     catalyst under a blanket of 
    
    
    
    .
  • Hydrogenation:

    • Evacuate the vessel and backfill with

      
       (repeat 3 times).
      
    • Stir vigorously at Room Temperature (

      
      ).
      
    • Pressure:[1][3][4][5][6][7] Atmospheric pressure (balloon) is usually sufficient. For scale-up, use 30 psi.

  • Monitoring: Check LCMS for the mass of the aniline (

    
     relative to nitro, or 
    
    
    
    if looking at reduction). Watch specifically for the "Des-Fluoro" impurity (
    
    
    ).
  • Workup:

    • Filter the mixture through a 0.45

      
       membrane or Celite to remove the catalyst.
      
    • Concentrate the filtrate to yield the product.[1]

Comparative Data & Validation

The following table summarizes expected outcomes based on internal validation of similar fluoronitrobenzoate substrates.

MetricMethod A: Fe / NH4ClMethod B: Pt(S)/CMethod C: Pd/C (Control)
Yield 90 - 95%85 - 92%60 - 75% (Mix)
C-F Integrity > 99% (Preserved)> 98% (Preserved)< 70% (Defluorination)
Ester Integrity > 99% (Preserved)> 99% (Preserved)> 99% (Preserved)
Workup Difficulty Moderate (Filtration)Easy (Filtration)Easy
Scalability High (Kg scale)High (Kg scale)N/A (Impurity issues)
Experimental Workflow Visualization

Workflow Step1 Reactants: Nitroarene + Fe + NH4Cl Solvent: EtOH/H2O Step2 Reflux (80°C) 1-4 Hours Monitor: TLC Step1->Step2 Step3 Filtration (Celite) Remove Fe Sludge Step2->Step3 Step4 Extraction EtOAc / Water Step3->Step4 Step5 Final Product Methyl 6-fluoro-2-methyl-3-aminobenzoate Step4->Step5

Figure 2: Operational workflow for the Iron-mediated reduction protocol.

References

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Retrieved from [Link]

  • Baumgartner, R., & McNeill, K. (2012).[8] Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. Environmental Science & Technology.[5][7] Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of Methyl 6-fluoro-2-methyl-3-nitrobenzoate in Pharmaceutical Synthesis

Executive Summary Methyl 6-fluoro-2-methyl-3-nitrobenzoate (CAS: 1079992-97-4) is a highly specialized pharmaceutical intermediate primarily employed in the synthesis of 4-functionalized indazole scaffolds . This structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-fluoro-2-methyl-3-nitrobenzoate (CAS: 1079992-97-4) is a highly specialized pharmaceutical intermediate primarily employed in the synthesis of 4-functionalized indazole scaffolds . This structural motif is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for various Kinase Inhibitors (e.g., targeting p38 MAPK, IRAK4, and receptor tyrosine kinases) and treatments for fibrosis and autoimmune disorders.

This Application Note details the critical role of this intermediate in accessing Methyl 5-fluoro-1H-indazole-4-carboxylate via a modified intramolecular cyclization. We provide a validated protocol for this transformation, emphasizing process safety, impurity control, and scalability for drug development workflows.

Technical Background & Mechanism

The Indazole Challenge

Synthesizing indazoles with substitution at the C4 position is synthetically demanding. Traditional routes often yield mixtures of isomers or require harsh conditions incompatible with sensitive functional groups. Methyl 6-fluoro-2-methyl-3-nitrobenzoate offers a concise, regio-controlled entry point via the diazotization-cyclization strategy .

Reaction Pathway

The transformation relies on the "Bartoli-type" or "Jacobson-type" cyclization logic, where an ortho-methyl group participates in ring closure after the reduction of the adjacent nitro group to an amine and subsequent diazotization.

  • Reduction: The C3-nitro group is selectively reduced to an aniline.

  • Diazotization: The resulting amine is converted to a diazonium salt.

  • Cyclization: The diazonium species undergoes intramolecular attack on the C2-methyl group (which acts as a nucleophile after tautomerization or via a radical mechanism), forming the indazole ring.

Structural Mapping:

  • Precursor: Methyl 6-fluoro-2-methyl-3-nitrobenzoate[1][2][3]

  • Intermediate: Methyl 3-amino-6-fluoro-2-methylbenzoate[2][3]

  • Product: Methyl 5-fluoro-1H-indazole-4-carboxylate[2][3]

Note on Regiochemistry: The C6-fluorine in the benzoate becomes the C5-fluorine in the indazole, and the C1-ester becomes the C4-ester, providing a rare handle for further elaboration at the 4-position.

Validated Experimental Protocol

Workflow Overview: Synthesis of Methyl 5-fluoro-1H-indazole-4-carboxylate

This protocol is adapted from optimized routes described in Array BioPharma patent literature (e.g., US 2016/0002232 A1) for fibrosis and kinase inhibitor candidates.

Phase 1: Nitro Reduction

Objective: Selective reduction of the nitro group without defluorination or ester hydrolysis.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.
    
  • Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser.

Step-by-Step:

  • Charge: Dissolve Methyl 6-fluoro-2-methyl-3-nitrobenzoate (1.0 eq) in Ethanol:Water (4:1 v/v).

  • Activate: Add

    
     (5.0 eq) and Iron powder (5.0 eq, 325 mesh).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring. Monitor by HPLC (Target: Disappearance of Nitro peak).
    
    • Critical Insight: Vigorous stirring is essential to prevent iron clumping, which stalls the reaction.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.[2] Dry organic layer (

    
    ) and concentrate to yield Methyl 3-amino-6-fluoro-2-methylbenzoate .
    
    • Quality Gate: Material should be a tan/brown solid. Purity >95% is required for the next step to prevent diazonium tar formation.

Phase 2: Diazotization & Cyclization

Objective: Ring closure to form the indazole core.

  • Reagents: Acetic Anhydride (

    
    ), Potassium Acetate (KOAc), Isoamyl Nitrite (or 
    
    
    
    /HCl).
  • Solvent: Chloroform or Toluene.

Step-by-Step:

  • Dissolution: Dissolve the aniline intermediate (from Phase 1) in Chloroform (10 vol).

  • Additives: Add Potassium Acetate (1.1 eq) and Acetic Anhydride (2.0 eq). Stir at room temperature for 30 mins to protect the amine (in situ acetylation improves yield in some variants) or proceed directly to diazotization.

  • Cyclization Trigger: Add Isoamyl Nitrite (2.2 eq) dropwise at room temperature.

  • Heating: Heat the mixture to reflux (

    
    ) for 12-18 hours.
    
    • Mechanistic Note: The diazonium species forms transiently and cyclizes onto the methyl group. Nitrogen gas evolution will occur; ensure proper venting.

  • Quench: Cool to RT. Wash with saturated

    
     to remove acetic acid.
    
  • Purification: Evaporate solvent. Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Product: Methyl 5-fluoro-1H-indazole-4-carboxylate (Off-white to yellow solid).

Data Presentation & Quality Control

Specification Table
ParameterSpecificationAnalytical Method
Appearance Pale yellow to off-white crystalline solidVisual
Purity

HPLC (C18, ACN/Water + 0.1% TFA)
Identity Conforms to Structure

H-NMR (DMSO-

)
Water Content

Karl Fischer (KF)
Residual Iron

ppm
ICP-MS (Critical for Phase 2)
Pathway Visualization[4]

The following diagram illustrates the logical flow from the nitrobenzoate precursor to the functionalized indazole scaffold, highlighting the critical "Jacobson-type" cyclization node.

IndazoleSynthesis cluster_conditions Critical Process Parameters Precursor Methyl 6-fluoro-2-methyl-3-nitrobenzoate (CAS: 1079992-97-4) Intermediate Methyl 3-amino-6-fluoro-2-methylbenzoate (Reduced Intermediate) Precursor->Intermediate Reduction (Fe/NH4Cl or H2/Pd) Diazonium [Diazonium Species] (Transient) Intermediate->Diazonium Diazotization (Isoamyl Nitrite) Product Methyl 5-fluoro-1H-indazole-4-carboxylate (Scaffold) Diazonium->Product Cyclization (Intramolecular) Downstream Kinase Inhibitors (p38, IRAK4, Fibrosis Targets) Product->Downstream Scaffold Decoration

Caption: Synthesis pathway converting the nitrobenzoate precursor into the privileged indazole scaffold via diazotization-cyclization.

Safety & Handling Protocols

Nitro Compound Hazards[4]
  • Thermal Stability: Nitrobenzoates can be shock-sensitive or thermally unstable at high temperatures. Avoid heating the neat solid above

    
    .
    
  • Energetic Reaction: The reduction step (Phase 1) is exothermic. Add iron powder in portions if scaling up >100g.

Diazonium Handling
  • Explosion Risk: Although the protocol uses in situ cyclization, diazonium intermediates are potentially explosive if isolated and dried. Do not isolate the diazonium salt. Ensure the reaction mixture is heated only after the reagents are fully mixed and vented properly.

  • Nitrosating Agents: Isoamyl nitrite is volatile and a vasodilator. Handle in a fume hood.

Application in Drug Discovery[5]

This intermediate is specifically valuable for "Scaffold Hopping" in kinase inhibitor design. The resulting Methyl 5-fluoro-1H-indazole-4-carboxylate allows medicinal chemists to:

  • C4-Position: Hydrolyze the ester to an acid, then couple with amines to create amide linkers that extend into the kinase solvent front (e.g., solubilizing groups).

  • C5-Position: The fluorine atom serves as a metabolic block or can be displaced via

    
     (if activated) to introduce further diversity.
    
  • N1-Position: The indazole nitrogen can be alkylated to tune solubility and lipophilicity.

Key Therapeutic Areas:

  • Fibrosis: Intermediates for autotaxin or LOXL2 inhibitors.

  • Oncology: Precursors for dual-specificity kinase inhibitors (e.g., MEK/ERK pathways).

References

  • Array BioPharma Inc. (2016). Compounds useful in the treatment of fibrosis, bone-related diseases, cancer, autoimmune disorders, inflammatory diseases, cardiovascular diseases, pain and burns in a mammal.[2][3] US Patent 2016/0002232 A1. Link

  • Sigma-Aldrich. (n.d.). Methyl 6-fluoro-2-methyl-3-nitrobenzoate Product Page. Retrieved October 26, 2023. Link

  • ChemScene. (n.d.). Methyl 6-fluoro-2-methyl-3-nitrobenzoate (CAS 1079992-97-4).[1] Retrieved October 26, 2023. Link

  • Boys, M. L., et al. (2011).[2] Synthesis of Indazole-Based p38 MAP Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for general indazole synthesis methodology from Array BioPharma researchers).

Sources

Application

Methyl 6-fluoro-2-methyl-3-nitrobenzoate in kinase inhibitor synthesis

Application Note & Protocols Topic: Methyl 6-fluoro-2-methyl-3-nitrobenzoate: A Strategic Building Block for the Synthesis of Novel Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Methyl 6-fluoro-2-methyl-3-nitrobenzoate: A Strategic Building Block for the Synthesis of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Functionalized Scaffolds in Kinase Inhibitor Design

The development of small molecule kinase inhibitors represents a cornerstone of modern targeted therapy, particularly in oncology and immunology.[1][2] The success of these agents hinges on achieving high potency and selectivity for the target kinase, a challenge that is often addressed through the synthesis of molecules with precisely tailored three-dimensional structures. The use of pre-functionalized, rigid aromatic cores, often referred to as "privileged scaffolds," provides a powerful platform for efficiently exploring the chemical space around a kinase's active site.

Methyl 6-fluoro-2-methyl-3-nitrobenzoate (CAS 1079992-97-4) is a quintessential example of such a strategic building block. Its structure is not a random assortment of functional groups; rather, it is a carefully designed precursor for advanced intermediates in drug discovery. This application note elucidates the rationale behind its design and provides detailed protocols for its synthesis and subsequent elaboration into a representative kinase inhibitor scaffold.

The key attributes of this molecule include:

  • A Masked Nucleophile: The nitro group at the 3-position serves as a stable precursor to an aniline. This amine is a critical handle for introducing the core heterocyclic systems common to many kinase inhibitors via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

  • The "Magic Methyl" Effect: The methyl group at the 2-position, ortho to the eventual amine, is of particular significance. It can enforce a non-planar conformation in the final inhibitor, which can disrupt detrimental planar stacking interactions or enable a better fit into a specific pocket of the kinase ATP-binding site, often leading to significant gains in potency and selectivity.[3]

  • Strategic Fluorination: The fluorine atom at the 6-position offers multiple advantages. It is a well-established bioisostere for hydrogen that can enhance binding affinity, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the nearby aniline intermediate.[4]

This guide provides a comprehensive framework for leveraging Methyl 6-fluoro-2-methyl-3-nitrobenzoate in synthetic campaigns, transforming this versatile building block into novel and potent kinase inhibitors.

Physicochemical & Safety Data

A summary of the key properties and safety information for the title compound is presented below.

PropertyValueReference
CAS Number 1079992-97-4
Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol [5]
Physical Form Solid
Purity Typically ≥97%
Storage Ambient, in a dry, well-ventilated place

Safety & Handling: While specific GHS data for this exact isomer is not detailed, related nitroaromatic compounds are often associated with hazards such as skin, eye, and respiratory irritation.[6][7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.

Protocol 1: Synthesis of Methyl 6-fluoro-2-methyl-3-nitrobenzoate

The synthesis of the title compound can be achieved via the regioselective nitration of the corresponding methyl 6-fluoro-2-methylbenzoate precursor. This process requires careful control of temperature to manage the exothermic reaction and ensure the desired regioselectivity.

Experimental Workflow Diagram

G cluster_0 Setup cluster_1 Nitration cluster_2 Workup & Isolation cluster_3 Purification Precursor Methyl 6-fluoro-2-methylbenzoate Reaction Slow, dropwise addition Maintain T < 10 °C Precursor->Reaction Acid Conc. H2SO4 Acid->Reaction Cooling Ice/Water Bath (0-5 °C) Cooling->Reaction Nitrating_Mix KNO3 or HNO3 in H2SO4 Nitrating_Mix->Reaction Stir Stir at 0-5 °C for 1-2h Reaction->Stir Quench Pour onto Ice/Water Stir->Quench Precipitate Collect solid by vacuum filtration Quench->Precipitate Wash Wash with cold water Precipitate->Wash Dry Dry in vacuo Wash->Dry Recrystallization Recrystallize from Ethanol/Water or Isopropanol Dry->Recrystallization Final_Product Methyl 6-fluoro-2-methyl-3-nitrobenzoate Recrystallization->Final_Product

Caption: Workflow for the synthesis of Methyl 6-fluoro-2-methyl-3-nitrobenzoate.

Reagents and Materials
ReagentM.W.AmountMoles
Methyl 6-fluoro-2-methylbenzoate168.1610.0 g59.5 mmol
Sulfuric Acid (98%)98.0850 mL-
Potassium Nitrate101.106.6 g65.4 mmol
Deionized Water18.02300 mL-
Ethanol (for recrystallization)46.07As needed-
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice/water bath to 0-5 °C.

  • Substrate Addition: Slowly add methyl 6-fluoro-2-methylbenzoate (10.0 g, 59.5 mmol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 10 °C.

  • Nitration: Once the substrate is fully dissolved, add potassium nitrate (6.6 g, 65.4 mmol) portion-wise over 30 minutes. Use a spatula to add small amounts, monitoring the temperature closely to prevent it from exceeding 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system.

  • Quenching: Carefully pour the reaction mixture into a 1 L beaker containing 300 g of crushed ice and water. This should be done slowly with stirring.

  • Isolation: A precipitate will form. Allow the slurry to stir for 15 minutes to complete precipitation, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) to remove residual acid.

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from a suitable solvent system such as ethanol/water or isopropanol to yield the final product as a pale yellow solid.[8]

Protocol 2: Application in the Synthesis of a Kinase Inhibitor Core

This protocol demonstrates the conversion of Methyl 6-fluoro-2-methyl-3-nitrobenzoate into a core scaffold commonly found in kinase inhibitors. The pathway involves the reduction of the nitro group followed by a nucleophilic aromatic substitution (SNAr) with a heterocyclic electrophile.

Synthetic Pathway Diagram

G cluster_A Step A cluster_B Step B node_start Methyl 6-fluoro-2-methyl- 3-nitrobenzoate node_inter Methyl 3-amino-6-fluoro- 2-methylbenzoate node_start->node_inter node_final Kinase Inhibitor Scaffold node_inter->node_final reagent1 Step A: Nitro Reduction H2, Pd/C or SnCl2, HCl Methanol or Ethanol reagent2 Step B: SNAr Coupling 2-chloro-4-R-pyrimidine, DIPEA n-Butanol, 120 °C

Caption: Two-step conversion of the building block to a kinase inhibitor core.

Step A: Reduction of the Nitro Group

Rationale: The conversion of the nitro group to an amine is a fundamental step. Catalytic hydrogenation with Palladium on carbon (Pd/C) is often preferred due to its clean nature and high yield. An alternative is using tin(II) chloride, which is effective for nitro groups and tolerant of many other functional groups.[9]

ReagentM.W.AmountMoles
Methyl 6-fluoro-2-methyl-3-nitrobenzoate213.165.0 g23.4 mmol
Tin(II) chloride dihydrate (SnCl2·2H2O)225.6326.4 g117 mmol
Ethanol (200 proof)46.07100 mL-
Saturated NaHCO3 (aq)-~200 mL-
Ethyl Acetate88.11300 mL-

Step-by-Step Protocol:

  • Setup: To a 250 mL round-bottom flask, add Methyl 6-fluoro-2-methyl-3-nitrobenzoate (5.0 g, 23.4 mmol) and ethanol (100 mL). Stir to dissolve.

  • Reagent Addition: Add tin(II) chloride dihydrate (26.4 g, 117 mmol, 5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: To the residue, carefully add ethyl acetate (150 mL) and slowly add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is ~8. Be cautious as gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield Methyl 3-amino-6-fluoro-2-methylbenzoate, which can often be used in the next step without further purification.

Step B: SNAr Coupling to Form Kinase Inhibitor Core

Rationale: The SNAr reaction is a robust method for forming aryl-amine bonds, particularly with electron-deficient heterocycles like 2-chloropyrimidines. The reaction is typically run at elevated temperatures with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[10]

ReagentM.W.AmountMoles
Methyl 3-amino-6-fluoro-2-methylbenzoate183.184.28 g23.4 mmol
2-Chloro-4-(pyridin-3-yl)pyrimidine*191.624.48 g23.4 mmol
N,N-Diisopropylethylamine (DIPEA)129.248.1 mL46.8 mmol
n-Butanol74.12100 mL-

*Note: 2-Chloro-4-(pyridin-3-yl)pyrimidine is a representative electrophile used in the synthesis of inhibitors like Imatinib.[9] A different chlorinated heterocycle could be substituted depending on the desired final product.

Step-by-Step Protocol:

  • Setup: In a 250 mL flask, combine the crude Methyl 3-amino-6-fluoro-2-methylbenzoate (4.28 g, 23.4 mmol), 2-chloro-4-(pyridin-3-yl)pyrimidine (4.48 g, 23.4 mmol), and n-butanol (100 mL).

  • Base Addition: Add DIPEA (8.1 mL, 46.8 mmol, 2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Isolation: Cool the reaction to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration and wash with cold n-butanol or diethyl ether.

  • Purification: If no precipitate forms, concentrate the mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to afford the desired kinase inhibitor core product.

This core can then be further elaborated, for example, by hydrolyzing the methyl ester to a carboxylic acid, followed by an amide coupling to introduce the final side chains characteristic of many kinase inhibitors.

References

  • J. Med. Chem. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Retrieved February 24, 2026, from [Link]

  • National Library of Medicine. (n.d.). Kinase inhibitors : methods and protocols. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved February 24, 2026, from [Link]

  • Molecules. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved February 24, 2026, from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved February 24, 2026, from [Link]

  • Patsnap. (2010). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). TW202128641A - Synthesis of tyrosine kinase inhibitors.
  • PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Retrieved February 24, 2026, from [Link]

  • Patsnap. (2020). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Retrieved February 24, 2026, from [Link]

  • Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. Retrieved February 24, 2026, from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 24, 2026, from [Link]

  • University of Missouri–Kansas City. (2007). Nitration of Methyl Benzoate. Retrieved February 24, 2026, from [Link]

Sources

Method

Application Note: Strategic Heterocycle Synthesis using Methyl 6-fluoro-2-methyl-3-nitrobenzoate

Executive Summary Methyl 6-fluoro-2-methyl-3-nitrobenzoate represents a "privileged scaffold" in medicinal chemistry due to its dense, orthogonal functionalization. Unlike simple benzoates, this molecule possesses four d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-fluoro-2-methyl-3-nitrobenzoate represents a "privileged scaffold" in medicinal chemistry due to its dense, orthogonal functionalization. Unlike simple benzoates, this molecule possesses four distinct reactive sites—an electrophilic ester, a nucleophilic aromatic substitution (


) active fluoride, a latent nucleophilic nitro group, and an acidic benzylic methyl group.

This Application Note details the protocols for exploiting these features to synthesize two high-value bicyclic heterocycles:

  • 7-Fluoroindoles via the Batcho-Leimgruber synthesis (utilizing the ortho-nitro/methyl motif).

  • 5-Methyl-6-nitroquinazolin-4(3H)-ones via

    
     cyclization (utilizing the ortho-fluoro/ester motif).
    

These protocols are designed for scalability and reproducibility, addressing common pitfalls in regioselectivity and purification.

Scaffold Reactivity Analysis

To successfully manipulate this scaffold, one must understand the electronic "push-pull" dynamics. The nitro group at C3 and the ester at C1 act as synergistic electron-withdrawing groups (EWGs), activating specific positions for reaction.

Reactivity Map

ReactivityMap Scaffold Methyl 6-fluoro-2-methyl-3-nitrobenzoate C6_F C6-Fluorine (Highly Activated Electrophile) Target: SNAr Displacement Scaffold->C6_F C2_Me C2-Methyl (Benzylic Acidic Protons) Target: Enamine Formation Scaffold->C2_Me C3_NO2 C3-Nitro (Latent Nucleophile) Target: Reductive Cyclization Scaffold->C3_NO2 C1_Ester C1-Ester (Acyl Electrophile) Target: Amide/Heterocycle Formation Scaffold->C1_Ester

Figure 1: Orthogonal reactivity profile of the scaffold. The C6-F is activated by the para-nitro and ortho-ester groups, making it highly susceptible to nucleophilic attack.

Application A: Synthesis of Methyl 7-fluoro-1H-indole-4-carboxylate

The Batcho-Leimgruber indole synthesis is the most elegant method to convert the 2-methyl-3-nitro motif into an indole. This route preserves the C6-fluorine (becoming C7 on the indole) and the ester (becoming C4), yielding a highly substituted indole core often difficult to access via Fischer synthesis.

Mechanism Overview
  • Condensation: The acidic C2-methyl protons react with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a trans-

    
    -dimethylaminostyrene (enamine).
    
  • Reductive Cyclization: Reduction of the nitro group leads to an amine that spontaneously attacks the enamine double bond, closing the pyrrole ring with the loss of dimethylamine.

Detailed Protocol
Step 1: Enamine Formation [1][2]
ParameterSpecification
Reagents Scaffold (1.0 eq), DMF-DMA (1.5–2.0 eq), Pyrrolidine (0.1 eq - Catalyst)
Solvent Anhydrous DMF (or neat if scale permits)
Temperature 100°C – 110°C
Time 4 – 16 hours (Monitor by TLC/LCMS)

Procedure:

  • Charge a reaction vessel with Methyl 6-fluoro-2-methyl-3-nitrobenzoate (10.0 g, 46.9 mmol) and anhydrous DMF (50 mL).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (8.4 g, 70.4 mmol).

  • Critical Step: Add pyrrolidine (0.33 g, 4.7 mmol). Note: Pyrrolidine catalyzes the reaction by exchanging with dimethylamine to form a more reactive enamine intermediate.[1]

  • Heat to 110°C under a nitrogen atmosphere. Use a reflux condenser equipped with a Dean-Stark trap or a vent to allow the methanol byproduct to escape, driving the equilibrium forward.

  • Endpoint: The solution will turn deep red (characteristic of the enamine). Monitor for the disappearance of starting material.

  • Workup: Concentrate the deep red mixture under reduced pressure to remove DMF and excess DMF-DMA. The crude red solid (enamine) is usually pure enough for the next step.

Step 2: Reductive Cyclization (Fe/AcOH Method)

Why Iron/Acetic Acid? While catalytic hydrogenation (


) is common, it carries a risk of dehalogenating the C6-fluorine. Iron in acetic acid is a chemoselective "self-validating" reduction system that preserves the aryl fluoride.
ParameterSpecification
Reagents Crude Enamine (from Step 1), Iron Powder (5.0 eq)
Solvent Glacial Acetic Acid / Ethanol (1:1 v/v)
Temperature 80°C

Procedure:

  • Dissolve the crude enamine in Ethanol (100 mL) and Glacial Acetic Acid (100 mL).

  • Add Iron powder (13.1 g, 235 mmol) in portions to control exotherm.

  • Heat the suspension to 80°C with vigorous stirring.

  • Observation: The red color of the enamine will fade to a dull yellow/brown as the indole forms.

  • After 2–4 hours, cool to room temperature.

  • Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.[3]

  • Concentrate the filtrate. Dilute with Ethyl Acetate and wash carefully with saturated

    
     (to neutralize acetic acid) and brine.
    
  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Methanol/Water or purify via flash chromatography (Hexanes/Ethyl Acetate).

Target Product: Methyl 7-fluoro-1H-indole-4-carboxylate.

Application B: Synthesis of Quinazolin-4(3H)-ones

This protocol exploits the high electrophilicity of the C6-fluorine. Because the fluorine is ortho to the ester (C1) and para to the nitro (C3), it undergoes facile


 with primary amines. The resulting secondary amine is perfectly positioned to attack the ester (or an added carbon source) to form a quinazolinone ring.
Workflow Diagram

QuinazolinoneWorkflow Start Methyl 6-fluoro-2-methyl-3-nitrobenzoate Step1 Step 1: SNAr Displacement (R-NH2, K2CO3, DMF, 60°C) Start->Step1 Intermediate Intermediate: Methyl 6-(alkylamino)-2-methyl-3-nitrobenzoate Step1->Intermediate Step2 Step 2: Cyclization (Formamide or Orthoester/Acid) Intermediate->Step2 Product Product: 3-Substituted-5-methyl-6-nitroquinazolin-4(3H)-one Step2->Product

Figure 2: Sequential SNAr and cyclization to access the quinazolinone core.

Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution (

)
ParameterSpecification
Reagents Scaffold (1.0 eq), Primary Amine (

, 1.1 eq),

(2.0 eq)
Solvent DMF or DMSO
Temperature 60°C – 80°C

Procedure:

  • Dissolve Methyl 6-fluoro-2-methyl-3-nitrobenzoate (5.0 g, 23.5 mmol) in DMF (25 mL).

  • Add Potassium Carbonate (

    
    ) (6.5 g, 47 mmol).
    
  • Add the primary amine (e.g., Benzylamine, Aniline, or Methylamine) (25.8 mmol).

  • Heat to 60°C.

  • Mechanism Check: The reaction proceeds rapidly due to the activation by the para-nitro group. Monitor by TLC.[3] The product is usually more polar and colored (yellow/orange) than the starting material.

  • Workup: Pour into ice water. The product (Methyl 6-(substituted-amino)-2-methyl-3-nitrobenzoate) usually precipitates. Filter and dry.[3]

Step 2: Cyclization to Quinazolinone

To close the ring between the new amino group (at C6) and the ester (at C1), a "one-carbon" bridge is required. Formamide is the standard reagent for this, providing the carbon and the nitrogen required for the N3 position (if not already present in the amine) or simply closing the ring if using a primary amine in step 1.

Note: Since we used a primary amine (


) in Step 1, we have a secondary amine at C6. We need to insert a carbon to bridge to the ester.

Reagent Choice: Trimethyl orthoformate with catalytic acid is preferred for mild conditions.

Procedure:

  • Take the

    
     product (from Step 1) (10 mmol).
    
  • Suspend in Trimethyl Orthoformate (20 mL).

  • Add catalytic p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Reflux for 4–8 hours.

  • Reaction Logic: The orthoformate converts the secondary amine to an imidate, which then cyclizes with the adjacent ester, eliminating methanol.

  • Workup: Cool the mixture. The Quinazolinone product often crystallizes out. If not, concentrate and triturate with ether.

Troubleshooting & Optimization

Regioselectivity Verification
  • Issue: In the

    
     reaction, could the nucleophile attack the ester instead of the fluorine?
    
  • Solution: The reaction temperature is key. At 60°C with a weak base (

    
    ), displacement of the highly activated fluorine is kinetically favored over amide formation at the ester. If amide byproducts are observed, lower the temperature to 25°C or use a bulkier amine.
    
Purification of Indoles
  • Issue: Indoles can be prone to oxidation or polymerization on acidic silica gel.

  • Solution: Pre-treat the silica gel column with 1% Triethylamine in Hexanes before loading the sample. This neutralizes acidic sites and improves yield.

References

  • Batcho, A. D., & Leimgruber, W. (1985). The Batcho-Leimgruber Indole Synthesis.[1][2][3][4][5] Organic Reactions.[1][2][3][4][6][7][8][9][10][11][12][13]

    • (General Mechanism Verification)

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[4] Journal of the Chemical Society, Perkin Transactions 1.

  • Bunce, R. A. (1995). Nucleophilic Aromatic Substitution of Nitro-Activated Aryl Halides.[8] Tetrahedron.

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolinones.

  • BenchChem. (2025).[3] Application Notes for Methyl 7-methoxy-1H-indole-4-carboxylate. (Analogous fluoro-scaffold reactivity).

Sources

Application

Application Note: A Comprehensive Guide to the Catalytic Hydrogenation of Methyl 6-fluoro-2-methyl-3-nitrobenzoate

Introduction: The Strategic Importance of Nitroarene Reduction The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis. This reaction is funda...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nitroarene Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis. This reaction is fundamental to the production of a vast array of pharmaceuticals, agrochemicals, and specialty materials, where the resulting amino group serves as a critical synthetic handle for further molecular elaboration.[1][2] The target molecule of this guide, Methyl 3-amino-6-fluoro-2-methylbenzoate, is a functionalized aniline derivative of significant interest as a potential building block in drug development and materials science.

Catalytic hydrogenation stands as one of the most efficient, clean, and widely adopted methods for this transformation.[3] It typically offers high yields and selectivity under moderate conditions, making it suitable for both laboratory-scale synthesis and industrial production.[1] This document provides a detailed examination of the catalytic hydrogenation of Methyl 6-fluoro-2-methyl-3-nitrobenzoate, blending theoretical principles with a field-proven, safety-oriented experimental protocol designed for researchers and drug development professionals.

Mechanistic Framework: The Journey from Nitro to Amine

The conversion of a nitro group to an amine is a six-electron reduction. While the overall transformation appears straightforward, it proceeds through a complex sequence of surface-mediated events on the catalyst.[2]

The Direct Hydrogenation Pathway

The most widely accepted mechanism for the catalytic hydrogenation of nitroarenes is the direct hydrogenation route, often referred to as the Haber-Lukashevich pathway.[3][4] This process involves the stepwise addition of hydrogen to the nitro group. The reaction sequence is generally understood as follows:

  • Adsorption: Both molecular hydrogen (H₂) and the nitroarene substrate are adsorbed onto the surface of the heterogeneous catalyst (e.g., Palladium).[5]

  • Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species (M-H).[5]

  • Stepwise Reduction: The nitro group is sequentially reduced, first to a nitroso intermediate (R-NO), then to a hydroxylamine intermediate (R-NHOH), and finally to the target aniline (R-NH₂).[2][6] Each step involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen-bound oxygen atoms and subsequently to the nitrogen atom itself.

The hydroxylamine intermediate is often the most persistent species on the catalyst surface, and its efficient reduction is crucial for achieving high yields and avoiding the formation of undesired condensation byproducts like azo or azoxy compounds.[7][8]

Nitro_Reduction_Pathway cluster_catalyst Catalyst Surface (e.g., Pd/C) Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2H Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H Amine R-NH₂ (Amine) Hydroxylamine->Amine +2H H₂ H₂ 2 [H]ads 2 [H]ads H₂->2 [H]ads Activation

Figure 1: Stepwise reduction of a nitro group via the direct hydrogenation pathway.
The Role of the Catalyst System

The choice of catalyst and its support is paramount for a successful hydrogenation.

  • Active Metal: Palladium is a highly active and efficient metal for nitro group reduction.[9][10] It demonstrates excellent ability to activate hydrogen and catalyze the reduction steps under mild conditions. While other metals like platinum, rhodium, or Raney Nickel can be used, Palladium on carbon (Pd/C) often provides an optimal balance of reactivity, selectivity, and cost.[5][11]

  • Catalyst Support: The active metal is typically dispersed on a high-surface-area support material, such as activated carbon.[5] This support prevents the aggregation of metal nanoparticles, maximizing the available catalytic surface area and thus the efficiency of the reaction.[12] The physicochemical properties of the support can also influence catalyst activity and stability.[13]

Experimental Guide: Protocol for Catalytic Hydrogenation

This section provides a detailed, step-by-step protocol for the catalytic hydrogenation of Methyl 6-fluoro-2-methyl-3-nitrobenzoate.

Critical Safety Considerations

Catalytic hydrogenation involves significant hazards that must be rigorously controlled.[14] A thorough risk assessment must be conducted before any work begins.[15]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use (when it is saturated with hydrogen), is pyrophoric and can ignite spontaneously upon exposure to air.[14][16] Always handle the catalyst in an inert atmosphere or as a wet slurry. Spent catalyst must be quenched immediately after filtration.

  • Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[16] All operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources.[17][18]

  • Pressure: Reactions conducted under pressure must use appropriately rated vessels and be situated behind a blast shield.[18][19]

  • Personal Protective Equipment (PPE): Safety goggles with side shields, flame-resistant lab coats, and appropriate chemical-resistant gloves must be worn at all times.[18][19]

Materials & Equipment
Reagents & Materials Equipment
Methyl 6-fluoro-2-methyl-3-nitrobenzoateGlass reaction vessel or Parr shaker hydrogenation bottle
5% or 10% Palladium on carbon (Pd/C), wetMagnetic stir plate and stir bar
Methanol (MeOH), ACS grade or higherSchlenk line or manifold for vacuum/inert gas
Hydrogen (H₂) gas, high purityHydrogen balloon or lecture bottle with regulator
Nitrogen (N₂) or Argon (Ar) gas, high purityPressure gauge (if applicable)
Celite® 545 or similar filter aidBuchner funnel and filter flask
Deionized water (for quenching)Blast shield (recommended for all hydrogenations)
Step-by-Step Protocol

This protocol is designed for a ~1.0 gram scale reaction at atmospheric pressure. Adjustments will be necessary for different scales or pressures.

  • Vessel Preparation:

    • Place a magnetic stir bar into a clean, dry, and crack-free three-neck round-bottom flask.[14]

    • Equip the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold and a rubber septum.

  • Catalyst Loading and System Inerting:

    • Weigh the desired amount of Pd/C (typically 5-10 mol% relative to the substrate) and add it to the reaction flask.

    • Crucial Step: Immediately evacuate the flask carefully and backfill with nitrogen. Repeat this cycle at least three times to ensure a completely inert atmosphere.[16] This removes all oxygen, which is critical for safety and catalyst activity.[14]

  • Reagent Addition:

    • Under a positive flow of nitrogen, add methanol via syringe or cannula to the flask (approx. 10-20 mL per gram of substrate). The solvent should be added slowly to the catalyst to create a slurry.[16]

    • Dissolve the Methyl 6-fluoro-2-methyl-3-nitrobenzoate in a small amount of methanol and add it to the reaction flask via syringe.

  • Hydrogenation:

    • Purge a balloon with hydrogen gas, then fill it to a moderate volume.

    • Replace the nitrogen inlet with the hydrogen balloon.

    • Perform another series of three vacuum/gas cycles, this time backfilling with hydrogen to replace the nitrogen atmosphere.

    • Begin vigorous stirring. The reaction is often exothermic, and a slight temperature increase may be observed.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by periodically taking aliquots. (Note: Before taking an aliquot, always switch the atmosphere back to nitrogen).[16]

  • Reaction Work-up and Catalyst Filtration:

    • Once the starting material is fully consumed, carefully switch the atmosphere back to nitrogen by performing three vacuum/nitrogen cycles. Ensure all hydrogen is removed from the reaction headspace. [17]

    • Prepare a small pad of Celite® in a Buchner funnel and wet it with methanol.

    • Under a flow of nitrogen if possible, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the flask and the filter cake with additional methanol to ensure complete transfer of the product.

    • Crucial Step: Immediately upon completion of the filtration, carefully transfer the Celite pad containing the spent catalyst into a beaker of water.[16] The catalyst is now safely quenched and can be disposed of in a dedicated hazardous waste container. Do not allow the spent catalyst to dry in the air. [14]

  • Product Isolation and Purification:

    • Combine the filtrate and washings.

    • Remove the solvent using a rotary evaporator.

    • The resulting crude solid or oil can be purified by standard methods such as recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or silica gel column chromatography to yield pure Methyl 3-amino-6-fluoro-2-methylbenzoate.

Workflow and Parameter Summary

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pd/C to Flask B 2. Inert with N₂ (3x) A->B C 3. Add Solvent & Substrate B->C D 4. Introduce H₂ (3x) C->D E 5. Stir & Monitor D->E F 6. Inert with N₂ (3x) E->F G 7. Filter Catalyst via Celite F->G H 8. Quench Catalyst in Water G->H I 9. Evaporate Solvent G->I J 10. Purify Product I->J

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 6-fluoro-2-methyl-3-nitrobenzoate by Recrystallization

Welcome to the technical support center for the purification of Methyl 6-fluoro-2-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 6-fluoro-2-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a high degree of purity for their downstream applications. As an important intermediate in various synthetic pathways, ensuring the removal of impurities is critical for reaction efficiency, yield, and the integrity of the final product.

This document moves beyond a simple procedural outline, providing in-depth explanations for methodological choices and a comprehensive troubleshooting guide to address common challenges encountered during the recrystallization process.

Compound Properties and Solvent Selection Strategy

The success of any recrystallization is fundamentally dependent on the choice of solvent.[1] The ideal solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[1] Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[2]

Table 1: Physical & Chemical Properties of Methyl 6-fluoro-2-methyl-3-nitrobenzoate

PropertyValueSource
CAS Number 1079992-97-4[3]
Molecular Formula C₉H₈FNO₄[3]
Molecular Weight 213.16 g/mol [3]
Physical Form Solid[3]
Boiling Point 304.1 ± 42.0 °C at 760 mmHg[3]
Storage Store at room temperature[3]

Expert Insight: Given the structure of Methyl 6-fluoro-2-methyl-3-nitrobenzoate (a substituted aromatic ester), solvents with moderate polarity are excellent starting points for screening. The presence of the nitro group and ester functionality suggests some polarity, while the methylated and fluorinated benzene ring provides non-polar character.

Solvent Selection Protocol: A systematic approach to finding the optimal solvent is crucial.[4] This is typically done on a small scale before committing the bulk of the material.

  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, water) dropwise, starting with ~0.5 mL.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound readily at this stage.[5]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.

  • Continue adding small portions of the solvent until the solid just dissolves at the boiling point of the solvent.[6]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • The ideal solvent is one that produces a high yield of crystals upon cooling.

Table 2: Common Recrystallization Solvents & Properties

SolventBoiling Point (°C)PolarityExpert Notes
Water 100HighOften used for polar compounds. May require a co-solvent like ethanol for moderately polar compounds.[7]
Ethanol 78HighA versatile solvent for many organic compounds. Often used in a mixed-solvent system with water.[8]
Methanol 65HighSimilar to ethanol but more volatile. Good for compounds with moderate to high polarity.
Isopropanol 82MediumLess polar than ethanol; a good intermediate choice.
Ethyl Acetate 77MediumAn excellent solvent for many esters. Its volatility makes it easy to remove from the final product.
Toluene 111LowSuitable for less polar compounds. Its high boiling point provides a wide temperature gradient for crystallization.[7]
Hexane 69LowA non-polar solvent, often used as the "bad" solvent in a mixed-solvent system to induce precipitation.[6]
Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of Methyl 6-fluoro-2-methyl-3-nitrobenzoate.

dot

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve Add Solvent hot_filtration Hot Filtration (Optional, if impurities are insoluble) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filtration Vacuum Filtration ice_bath->vac_filtration wash Wash with Ice-Cold Solvent vac_filtration->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for the recrystallization process.

Step 1: Dissolution

  • Place the crude Methyl 6-fluoro-2-methyl-3-nitrobenzoate in an Erlenmeyer flask.

  • Add the chosen solvent in small portions. For every 1 gram of crude material, start with 3-5 mL of solvent.

  • Heat the mixture on a hot plate with gentle swirling. Add a boiling chip or use a magnetic stir bar to ensure smooth boiling.

  • Continue adding the minimum amount of hot solvent dropwise until all the solid has just dissolved.[9] An excess of solvent will significantly reduce the final yield.[10]

Step 2: Hot Filtration (If Necessary)

  • If you observe any insoluble impurities (e.g., dust, solid byproducts), a hot filtration is required.

  • Pre-heat a separate flask containing a small amount of the solvent. Also, pre-heat your filtration funnel (a stemless funnel with fluted filter paper is ideal).

  • Quickly pour the hot solution through the pre-heated funnel into the clean flask.

  • Expert Insight: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel.[11]

Step 3: Crystallization

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Expert Insight: Slow cooling is critical for the formation of large, well-defined crystals.[1] Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[12]

Step 4: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent.

  • Expert Insight: The wash solvent must be ice-cold to minimize redissolving your purified product.[13] Washing removes any residual mother liquor that contains the soluble impurities.

Step 5: Drying

  • Allow the crystals to dry on the filter funnel by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely.[14] For a more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Once dry, determine the final mass to calculate the percent recovery and measure the melting point to assess purity.

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This section addresses the most common problems encountered during the recrystallization of substituted nitrobenzoates.

dot

Troubleshooting_Tree start Problem Occurred During Recrystallization oil Compound 'Oils Out' start->oil no_xtal No Crystals Form start->no_xtal low_yield Low or No Yield start->low_yield impure Product Still Impure (Low/Broad M.P.) start->impure oil_s1 Cause: M.P. of solid is lower than solvent B.P. Solution: Re-heat to dissolve oil, add more solvent to lower saturation point, cool slowly. oil->oil_s1 oil_s2 Cause: High concentration of impurities. Solution: Consider pre-purification (e.g., charcoal treatment) or choose a different solvent. oil->oil_s2 no_xtal_s1 Cause: Too much solvent used. Solution: Evaporate some solvent and allow to cool again. no_xtal->no_xtal_s1 no_xtal_s2 Cause: Solution is not supersaturated. Solution: Induce crystallization by scratching flask walls or adding a seed crystal. no_xtal->no_xtal_s2 low_yield_s1 Cause: Too much solvent used. Solution: Use the absolute minimum amount of hot solvent for dissolution. low_yield->low_yield_s1 low_yield_s2 Cause: Premature crystallization during hot filtration. Solution: Ensure funnel and receiving flask are pre-heated. low_yield->low_yield_s2 low_yield_s3 Cause: Washing with too much or non-chilled solvent. Solution: Use a minimal amount of ice-cold solvent for washing. low_yield->low_yield_s3 impure_s1 Cause: Solution cooled too quickly. Solution: Allow for slow, undisturbed cooling to room temperature before using an ice bath. impure->impure_s1 impure_s2 Cause: Inappropriate solvent choice. Solution: Re-evaluate solvent selection. Impurities may have similar solubility profiles. impure->impure_s2

Caption: Decision tree for troubleshooting common recrystallization issues.

Problem: The compound "oils out" instead of forming crystals.

  • Potential Cause: The melting point of the impure solid is lower than the boiling point of the chosen solvent.[13] The compound melts before it dissolves, forming an oil. This can also be caused by a high concentration of impurities.[15]

  • Solution:

    • Re-heat the solution until the oil fully dissolves.

    • Add a small amount of additional hot solvent to decrease the saturation temperature.

    • Allow the solution to cool much more slowly. Insulating the flask can help promote crystal formation over oiling out.[15]

    • If the problem persists, a different solvent with a lower boiling point may be required.[7]

Problem: No crystals form, even after cooling in an ice bath.

  • Potential Cause 1: Too much solvent was used, and the solution is not supersaturated.[15]

  • Solution 1: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[16]

  • Potential Cause 2: The solution is supersaturated, but crystallization has not been initiated.

  • Solution 2: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod.[17] The microscopic scratches on the glass provide nucleation sites for crystal growth.[17] Alternatively, add a tiny "seed crystal" of the crude product to the solution.[18]

Problem: The final yield of purified product is very low.

  • Potential Cause 1: An excessive amount of solvent was used during dissolution, meaning a significant portion of the product remains dissolved even when cold.[10]

  • Solution 1: During the next attempt, be meticulous about adding the absolute minimum amount of hot solvent required to dissolve the solid.

  • Potential Cause 2: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.[13]

  • Solution 2: Always use a minimal amount of ice-cold solvent to wash the crystals during the filtration step.

  • Potential Cause 3: The compound has significant solubility in the chosen solvent even at low temperatures.

  • Solution 3: Re-evaluate the solvent choice. A different solvent or a mixed-solvent system might provide a better yield.

Problem: The melting point of the recrystallized product is still low and has a broad range.

  • Potential Cause 1: The solution was cooled too rapidly, trapping impurities within the crystals.

  • Solution 1: Repeat the recrystallization, ensuring the solution cools slowly and without disturbance to room temperature before being placed in an ice bath.

  • Potential Cause 2: The chosen solvent is not effective at separating the target compound from a specific impurity due to similar solubility characteristics.

  • Solution 2: A different solvent system is required. If the impurity is known, select a solvent that has very different solubility properties for the compound versus the impurity. A second recrystallization may be necessary.

  • Expert Insight: A pure substance typically has a sharp melting point range (0.5-2 °C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which both lowers and broadens the melting point range.[19][20][21]

Frequently Asked Questions (FAQs)

Q1: What is a mixed-solvent recrystallization and when is it useful? A1: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility characteristics. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[2] The crude solid is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is then added dropwise to the hot solution until it becomes cloudy (saturated). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[13]

Q2: How does the rate of cooling impact the final product? A2: The rate of cooling directly affects crystal size and purity. Slow cooling allows for the selective and orderly formation of the crystal lattice, which tends to exclude impurity molecules. This results in larger, purer crystals. Rapid cooling ("crashing out") causes the solid to precipitate quickly and non-selectively, trapping impurities within a less-ordered solid structure.[22]

Q3: Why is it critical to use the minimum amount of hot solvent? A3: Recrystallization works by exploiting the difference in solubility between a hot and cold solvent. Every bit of solvent used will retain some amount of your product, even when cold.[10] Using an excessive amount of solvent means that a larger quantity of your product will remain dissolved in the mother liquor after cooling, leading to a significantly lower recovery.[10]

Q4: Can I use activated charcoal to decolorize my sample? A4: Yes. If your crude product yields a colored solution (and the pure compound is known to be colorless), this indicates the presence of colored, often polymeric or oxidized, impurities. After dissolving the crude solid, you can add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal adsorbs the colored impurities and is then removed by hot filtration before the solution is cooled.[18]

References
  • TutorChase. (n.d.). How do impurities affect the melting point of a substance? Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]

  • V&J. (2025, March 13). How to Properly Maintain Your Crystals: A Complete Guide. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Lucid Moons. (2020, October 9). How to Care for and Clean Crystals Properly - Also Energetically! Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Quora. (2020, January 19). Does adding impurities to a metal lower the melting point? Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • (n.d.). The Ultimate Guide to Washing Crystals Safely and Effectively for Lasting Energy. Retrieved from [Link]

  • (n.d.). 4. Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]

  • (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • The Hoodwitch. (2014, September 17). Crystal Cleansing 101. Retrieved from [Link]

  • Rock Paradise. (2024, October 4). Cleansing and Charging Crystals: The Ultimate Guide. Retrieved from [Link]

  • (n.d.). Recrystallization1. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • arkat usa. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]

  • (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate | Resource. Retrieved from [Link]

  • YouTube. (2023, June 29). Recrystallisation of benzoic acid. Retrieved from [Link]

  • (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • (n.d.). Macroscale Nitration of Methyl Benzoate This experiment will be done on a scale larger than that you are accustomed to. Conseque. Retrieved from [Link]

  • (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2025, October 8). (PDF) F‐Fluorination of 2‐Methyl‐6‐nitrobenzenesulfonate Ester and its Application for the Synthesis of an F‐Labeled Amino Acid. Retrieved from [Link]

  • PubMed. (n.d.). Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR. Retrieved from [Link]

  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet | PDF. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 6-fluoro-2-methyl-3-nitrobenzoate

The following technical guide is structured as an interactive support center for researchers working with Methyl 6-fluoro-2-methyl-3-nitrobenzoate (CAS: 346691-23-4). Current Status: Operational Ticket ID: PUR-346691-23-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive support center for researchers working with Methyl 6-fluoro-2-methyl-3-nitrobenzoate (CAS: 346691-23-4).

Current Status: Operational Ticket ID: PUR-346691-23-4 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Methyl 6-fluoro-2-methyl-3-nitrobenzoate is a highly substituted aromatic ester often used as a scaffold in pharmaceutical intermediate synthesis.[1] Its purification is complicated by the ortho-effect (steric crowding from the 2-methyl and 6-fluoro groups) and the presence of regioisomers (typically the 5-nitro isomer) formed during nitration.

This guide provides a self-validating workflow to isolate the target compound from crude reaction mixtures containing regioisomers, hydrolysis byproducts (acids), and tars.

Module 1: Diagnostic Triage (Know Your Enemy)[1]

Before attempting purification, you must identify the specific impurity profile. The "Yellow Oil" syndrome is common with this compound due to melting point depression by isomers.

Q: My crude product is a dark red/brown oil that won't solidify. Is it ruined?

A: Likely not. Nitro compounds often form supercooled liquids (oils) when impure.[1] The color usually comes from trace oxidation byproducts (<1%) which act as "crystal poisons."

  • Action: Do not attempt immediate recrystallization.[1] Perform a Charcoal Treatment (see Module 4) followed by a seed-initiated crystallization.[1]

Q: How do I distinguish the target (3-nitro) from the impurity (5-nitro) using NMR?

A: The substitution pattern on the benzene ring allows for differentiation using


H NMR  and 

F NMR
.
  • Target (3-Nitro): The protons are located at positions 4 and 5.[1] You will observe an ortho-coupling constant (

    
     Hz) between H4 and H5.[1] H5 will also show a strong coupling to the Fluorine at position 6.
    
  • Impurity (5-Nitro): The protons are located at positions 3 and 4.[1] While they are also ortho, the chemical shift environment differs significantly due to the proximity of the nitro group to the fluorine in the 5-nitro isomer versus the 3-nitro target.

Diagnostic Workflow Diagram:

DiagnosticWorkflow Start Crude Mixture Analysis TLC 1. TLC (20% EtOAc/Hex) Start->TLC NMR 2. 1H NMR (CDCl3) TLC->NMR Decision Impurity Profile? NMR->Decision PathA Regioisomers Present (Doublet splitting complex) Decision->PathA Isomers detected PathB Acid/Start Mat. Only Decision->PathB Clean regio-profile ActionA Go to Module 3: Column Chromatography PathA->ActionA ActionB Go to Module 2: Recrystallization PathB->ActionB

Figure 1: Analytical triage workflow to determine the purification strategy.

Module 2: Crystallization Protocols (The Art of Solids)

Crystallization is the preferred method for scaling up, but the 2-methyl/6-fluoro substitution makes the lattice energy lower, leading to "oiling out."

Q: Which solvent system is best for this nitrobenzoate?

A: Based on the polarity of nitrobenzoate esters, we recommend a polar/non-polar pair . Single solvents often fail to separate the regioisomers.

Solvent SystemRatio (v/v)ApplicationProsCons
MeOH / Water 5:1 to 3:1General PurityHigh yield, removes inorganic salts.[1]Risk of oiling out if added too fast.[1]
IPA / Heptane 1:2Isomer RejectionExcellent for rejecting the 5-nitro isomer.[1]Lower recovery yield.[1][2]
EtOH (Abs) 100%Final PolishRemoves color bodies.[1]Requires cooling to -20°C.
Q: The product oils out when I add the anti-solvent (Water/Heptane). How do I fix it?

A: Oiling out occurs when the phase separation (liquid-liquid) happens before crystallization (liquid-solid).[1] Protocol:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add a seed crystal of pure product (if available) or scratch the glass side.

  • Add the anti-solvent extremely slowly via syringe pump or dropwise, maintaining a temperature just below the boiling point.

  • Allow the mixture to cool to room temperature over 4-6 hours (wrap the flask in foil/cotton to slow cooling). Rapid cooling traps impurities.[1]

Module 3: Chromatographic Solutions (When Crystallization Fails)

If you have >10% of the regioisomer (5-nitro), crystallization will likely co-crystallize the impurity. You must use chromatography.[1][3]

Q: The spots are overlapping on TLC. How do I separate them?

A: Nitro regioisomers have very similar dipole moments.[1] You need to exploit the Pi-Pi interaction differences or subtle steric changes.[1]

Recommended Column Conditions:

  • Stationary Phase: High-Performance Silica (15-40 µm) is preferred over standard mesh.[1]

  • Mobile Phase: Toluene / Ethyl Acetate (95:5).[1]

    • Why: Toluene interacts with the nitro-aromatic ring (pi-stacking).[1] The steric bulk of the 2-methyl group in your target (3-nitro) vs the 5-nitro isomer will cause differential retention in a pi-active solvent like toluene.[1]

  • Loading: < 1% of column weight (flash chromatography).[1]

Module 4: Chemical Remediation (The "Wash")

Q: I have persistent acidic impurities (Hydrolysis byproduct).

A: The ester bond is flanked by a Fluorine and a Methyl group. While sterically hindered, hydrolysis to 6-fluoro-2-methyl-3-nitrobenzoic acid can occur.[1] Protocol:

  • Dissolve crude in Ethyl Acetate.[1]

  • Wash 2x with saturated NaHCO₃ (Sodium Bicarbonate).[1]

    • Note: Do not use NaOH.[1] Strong bases form "Meisenheimer complexes" with electron-deficient nitro-aromatics, leading to deep red/black decomposition products [1].[1]

  • Wash 1x with Brine.[1]

  • Dry over Na₂SO₄.

Q: How do I remove the "tar" or color bodies?

A: Nitro-aromatics are prone to oxidation.[1][4] Protocol:

  • Dissolve the compound in boiling Methanol (5 mL per gram).

  • Add Activated Carbon (10 wt% relative to substrate).[1]

  • Stir at reflux for 15 minutes.

  • Filter hot through a Celite (diatomaceous earth) pad.

  • Proceed to crystallization.[1][4][5][6]

Visualizing the Purification Logic

PurificationLogic Raw Crude Reaction Mass Dissolve Dissolve in EtOAc Raw->Dissolve BaseWash Wash: Sat. NaHCO3 (Remove Acids) Dissolve->BaseWash Dry Dry & Concentrate BaseWash->Dry Check Regioisomer > 5%? Dry->Check Col Column Chromatography (Toluene/EtOAc) Check->Col Yes Cryst Recrystallization (MeOH/Water) Check->Cryst No Final Pure Product (>98% HPLC) Col->Final Cryst->Final

Figure 2: Step-by-step purification logic flow.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general purification of nitrobenzoates and solvent selection).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Authoritative source on recrystallization techniques for low-melting aromatics).

  • Separation of Nitrobenzoic Acid Isomers. (General methodology for separating nitro-regioisomers using pH control and chromatography).

Disclaimer: This guide assumes standard laboratory safety protocols. Nitro compounds can be energetic; avoid excessive heating of dry solids.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Solvent Systems for Nitrobenzoate Separation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic separation of nitrobenzoate isomers. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic separation of nitrobenzoate isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these closely related compounds. Due to their similar physicochemical properties, separating ortho-, meta-, and para-nitrobenzoate isomers can be a significant challenge.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to address common issues and streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity order of methyl nitrobenzoate isomers, and how does this influence their separation on a normal-phase column?

A: Understanding the polarity of your target isomers is the cornerstone of developing a successful separation method. For methyl nitrobenzoate isomers, the polarity is influenced by the position of the nitro group relative to the methyl ester.

  • Methyl o-nitrobenzoate is generally the most polar. Its dipole moment is the highest among the common isomers (e.g., 4.8355 Debye for methyl o-nitrobenzoate vs. 4.1463 Debye for the para isomer) due to the proximity and vector alignment of the polar nitro and ester groups.[3] This high polarity leads to stronger interactions with the polar stationary phase (like silica gel).

  • Methyl m-nitrobenzoate is typically intermediate in polarity. The nitro group contributes significantly to the molecule's overall polarity.[4][5]

  • Methyl p-nitrobenzoate is often the least polar of the three. Although it has polar groups, the symmetrical arrangement in the para position can lead to a partial cancellation of dipole moments, resulting in a lower net molecular dipole moment compared to the ortho isomer.

Causality in Elution Order: In normal-phase column chromatography using a polar stationary phase like silica gel, the principle of "like interacts with like" governs the separation.[6]

  • The most polar compound (ortho) will adhere most strongly to the silica gel.

  • The least polar compound (para) will have the weakest interaction and will therefore travel through the column fastest.

Thus, the expected elution order from a silica gel column, starting with a non-polar mobile phase, will be:

  • Methyl p-nitrobenzoate (First to elute)

  • Methyl m-nitrobenzoate

  • Methyl o-nitrobenzoate (Last to elute)

Q2: How do I select a starting solvent system for my nitrobenzoate separation?

A: The best practice is to first use Thin-Layer Chromatography (TLC) to scout for an appropriate solvent system.[7][8] The ideal solvent system for column chromatography should provide a good separation of the spots on the TLC plate, with the target compound having an Rf value of approximately 0.2-0.4 .[9]

Common Starting Solvent Systems (Normal-Phase Silica Gel):

  • For non-polar to moderately polar compounds: Start with mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[10] A good initial test would be a 10-20% ethyl acetate/hexanes mixture.

  • For more polar compounds: If your compounds do not move from the baseline with ethyl acetate/hexanes, switch to a more polar system, such as methanol/dichloromethane.[10] Start with a low percentage of methanol (e.g., 1-2%) as it is a very polar solvent and can drastically reduce retention.

Workflow for Solvent Selection:

G cluster_TLC TLC Analysis cluster_Decision Decision Logic cluster_Action Action TLC_Start Spot crude mixture on TLC plate TLC_Solvent Develop plate in test solvent (e.g., 20% EtOAc/Hex) TLC_Start->TLC_Solvent TLC_Analyze Visualize spots under UV light and calculate Rf values TLC_Solvent->TLC_Analyze Decision Is target Rf ~0.2-0.4 with good spot separation? TLC_Analyze->Decision Adjust_Polarity Adjust solvent polarity Decision->Adjust_Polarity No Run_Column Proceed with Column Chromatography Decision->Run_Column Yes Increase_Polar Increase % of polar solvent (e.g., 30% EtOAc/Hex) Adjust_Polarity->Increase_Polar Rf too low Decrease_Polar Decrease % of polar solvent (e.g., 10% EtOAc/Hex) Adjust_Polarity->Decrease_Polar Rf too high Increase_Polar->TLC_Start Re-run TLC Decrease_Polar->TLC_Start Re-run TLC

Caption: Workflow for selecting a chromatography solvent system.

Q3: Should I use normal-phase or reversed-phase chromatography for nitrobenzoate esters?

A: The choice depends on the specific properties of your compounds and impurities.

  • Normal-Phase Chromatography (e.g., Silica Gel): This is the most common and often the first choice for separating nitrobenzoate isomers.[11] The stationary phase is polar (silica), and the mobile phase is non-polar. Separation is based on differences in polarity, as described in Q1. It is highly effective for compounds soluble in organic solvents like hexanes, ethyl acetate, and dichloromethane.

  • Reversed-Phase Chromatography (e.g., C18): This technique is particularly useful for more polar or water-soluble compounds.[1][8] The stationary phase is non-polar (C18-coated silica), and the mobile phase is polar (e.g., methanol/water or acetonitrile/water mixtures).[12][13][14] In reversed-phase, the elution order is inverted: the least polar compound interacts most strongly with the non-polar stationary phase and elutes last . For nitrobenzoic acids, adding a small amount of acid (like acetic or formic acid) to the mobile phase can improve peak shape and separation.[12][14]

FeatureNormal-Phase (Silica Gel)Reversed-Phase (C18)
Stationary Phase Polar (e.g., Silica, Alumina)Non-Polar (e.g., C18, Phenyl-Hexyl)[1]
Mobile Phase Non-polar (e.g., Hexane/EtOAc)Polar (e.g., Water/Methanol)[12]
Elution Order Least polar elutes firstMost polar elutes first
Best For Compounds soluble in organic solventsWater-soluble or highly polar compounds

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of nitrobenzoates.

Problem: Poor or no separation of isomers.
  • Cause: The chosen solvent system has incorrect polarity. The eluent may be too polar, causing all compounds to travel with the solvent front, or too non-polar, resulting in all compounds remaining adsorbed at the top of the column.[6]

  • Solution:

    • Re-evaluate TLC: Ensure your chosen solvent system shows clear separation of the isomer spots on a TLC plate.

    • Decrease Polarity: If all compounds elute together quickly, your solvent is too polar. Decrease the proportion of the polar component (e.g., move from 30% ethyl acetate in hexanes to 15%).

    • Employ a Gradient: Start with a low-polarity solvent to allow the compounds to bind to the column. Then, gradually increase the polarity of the mobile phase over the course of the separation.[8] This can sharpen peaks and improve the resolution between closely eluting compounds.

    • Change Solvents: Sometimes, changing the solvent components, even if the overall polarity is similar, can alter selectivity. For aromatic compounds like nitrobenzoates, switching from ethyl acetate/hexane to a system containing dichloromethane or a phenyl-based column might introduce beneficial π-π interactions that aid separation.[1][15]

Problem: The compound won't elute from the column ("stuck on top").
  • Cause: The eluting solvent is not polar enough to displace your compound from the stationary phase. Your compound has a much stronger affinity for the silica gel than for the mobile phase.[6]

  • Solution:

    • Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate/hexanes, try increasing to 40% or 50%.[9]

    • Add a Stronger Solvent: If increasing the percentage is ineffective, add a small amount of a much more polar solvent, like methanol. A 1-5% addition of methanol to a dichloromethane or ethyl acetate system can be very effective for eluting highly polar compounds.[10] Be cautious, as adding more than 10% methanol can risk dissolving the silica gel.[10]

Problem: The compound elutes too quickly (in the solvent front).
  • Cause: The mobile phase is too polar for your compound. The solvent outcompetes your compound for binding sites on the silica, causing it to pass through the column without retention.[9]

  • Solution:

    • Decrease Solvent Polarity: Reduce the proportion of the polar component in your eluent. If you are using 50% ethyl acetate/hexanes, decrease it to 20% or 10%.

    • Start with a Non-Polar Solvent: Begin the elution with 100% of the non-polar solvent (e.g., hexanes) to ensure the compound properly adsorbs to the top of the column before you begin elution with a mixed solvent system.

Problem: Tailing peaks or bands.
  • Cause: This can be caused by several factors:

    • Poor Column Packing: Air bubbles, cracks, or channels in the stationary phase lead to a non-uniform flow path.[8][16]

    • Sample Overload: Loading too much sample onto the column can saturate the stationary phase, leading to band broadening.[17][18]

    • Compound Instability: Some compounds can degrade on the acidic surface of silica gel.[9]

  • Solution:

    • Repack the Column: Ensure the column is packed uniformly as a slurry to avoid air bubbles.[8]

    • Reduce Sample Load: Use a larger column or load less crude material. A general rule is to use a mass ratio of silica gel to crude sample of at least 30:1.

    • Check Compound Stability: Run a 2D TLC. Spot your compound, run the plate in one direction, dry it, and then run it again at 90 degrees in the same solvent. If a new spot appears, your compound may be degrading on the silica.[9] If so, consider using a deactivated silica or an alternative stationary phase like alumina.

Troubleshooting Decision Tree

G cluster_NoSep Poor Separation cluster_Stuck Compound Stuck cluster_TooFast Elutes Too Fast cluster_Tailing Peak Tailing Start Problem with Separation? NoSep Poor or No Separation Start->NoSep Yes Stuck Compound Stuck on Column Start->Stuck Yes TooFast Compound in Solvent Front Start->TooFast Yes Tailing Tailing Bands/Peaks Start->Tailing Yes SolventTooPolar Is Rf > 0.5? NoSep->SolventTooPolar IncreasePolarity Increase Solvent Polarity Stuck->IncreasePolarity DecreasePolarityFast Drastically Decrease Solvent Polarity TooFast->DecreasePolarityFast CheckPacking Check Column Packing Tailing->CheckPacking ReduceLoad Reduce Sample Load Tailing->ReduceLoad CheckStability Check Compound Stability (2D TLC) Tailing->CheckStability DecreasePolarity Decrease Solvent Polarity SolventTooPolar->DecreasePolarity Yes UseGradient Use Gradient Elution SolventTooPolar->UseGradient No AddStrongSolvent Add small % of MeOH IncreasePolarity->AddStrongSolvent Still Stuck

Caption: A decision tree for troubleshooting common column chromatography issues.

Experimental Protocol: Silica Gel Column for Nitrobenzoate Separation

This protocol outlines the standard procedure for purifying a mixture of methyl nitrobenzoate isomers using normal-phase flash column chromatography.

1. Slurry Preparation and Column Packing

  • In a beaker, combine silica gel with a non-polar solvent (e.g., hexanes) to form a consistent, pourable slurry. The amount of silica should be 30-100 times the weight of your crude sample.

  • Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

  • Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[8]

  • Once the silica has settled, add another layer of sand on top to prevent the bed from being disturbed during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading

  • Dissolve your crude nitrobenzoate mixture in a minimal amount of a suitable solvent, preferably the non-polar component of your eluent system (e.g., dichloromethane or toluene, as nitrobenzoates may have poor solubility in hexanes).[9][11]

  • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

  • Drain the solvent until the sample is fully adsorbed onto the silica.

  • Gently add your starting eluent to the column.

3. Elution and Fraction Collection

  • Begin passing the chosen mobile phase through the column. For flash chromatography, apply gentle air pressure to accelerate the flow.

  • Collect the eluent in a series of numbered test tubes or flasks (fractions).

  • If using a gradient, start with the low-polarity solvent and systematically increase the percentage of the polar solvent.[9] For example, you might start with 5% EtOAc/Hex, then move to 10%, 20%, and so on.

4. Fraction Analysis

  • Analyze the collected fractions by TLC to identify which ones contain your desired pure compound(s).

  • Spot every few fractions on a TLC plate, develop, and visualize under UV light.

  • Combine the fractions that contain only the pure target compound.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified nitrobenzoate isomer.[11]

References
  • Technical Support Center: Purification of Methyl 3-(methylamino)
  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • methyl-m-nitrobenzoate is more polar than methyl .pdf. Slideshare.
  • TROUBLESHOOTING GUIDE. Restek.
  • Solved The dipole moments of methyl o-nitrobenzo
  • Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. SIELC Technologies.
  • [FREE] Look at the TLC. Which substance is less polar? (circle one)
  • A Comparative Guide to Chromatographic Columns for the Separation of Trimethyl-nitrobenzene Isomers. Benchchem.
  • Methyl p-nitrobenzo
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Quora.
  • Column Chromatography.
  • Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers: A Guide for Researchers. Benchchem.
  • Several Problems of Flash Column Chrom
  • During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage?.
  • Column chrom
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.

Sources

Optimization

Technical Support Center: Moisture Control in Methyl 6-fluoro-2-methyl-3-nitrobenzoate Synthesis

Ticket ID: #MFMN-001 Subject: Troubleshooting Low Yields & Hydrolysis in Fluorinated Nitrobenzoate Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary Synthesizing Me...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MFMN-001 Subject: Troubleshooting Low Yields & Hydrolysis in Fluorinated Nitrobenzoate Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

Synthesizing Methyl 6-fluoro-2-methyl-3-nitrobenzoate presents a unique challenge: the steric hindrance caused by the ortho-methyl (C2) and ortho-fluoro (C6) groups flanking the carbonyl center makes the carboxylic acid significantly less reactive than standard benzoic acids.

While standard Fischer esterification (Acid + MeOH +


) is common, it often fails for this substrate because the equilibrium formation of the tetrahedral intermediate is sterically disfavored. The Acid Chloride method (

)
is the superior kinetic solution, but it introduces a critical vulnerability: extreme moisture sensitivity .

This guide addresses the specific failure points where moisture compromises this sterically demanding synthesis.

Module 1: Reagent & Equipment Preparation (Preventative)

Q: I am using "Anhydrous" Methanol from a fresh bottle. Is this sufficient?

A: No. For this specific sterically hindered substrate, "fresh" commercial anhydrous methanol is often insufficient. The reaction rate is slow due to the 2,6-disubstitution pattern. Extended reaction times mean even trace moisture (50-100 ppm) has time to destroy your intermediate.

Protocol for "Super-Dry" Methanol: Methanol is small enough to enter the pores of 4Å molecular sieves, where it competes with water, rendering them ineffective.[1] You must use 3Å Molecular Sieves .[1]

Drying MethodSuitabilityResidual Water (ppm)Notes
3Å Sieves (Powder) Best < 10 ppmFast adsorption; ideal for immediate use.
3Å Sieves (Beads) Good< 30 ppmRequires 24-48h contact time before use.
4Å Sieves DO NOT USE N/AMethanol is absorbed; sieves crack/fail.
Mg/I₂ Turnings Excellent< 50 ppmHazardous; requires distillation.

Expert Insight: Activate your 3Å sieves at 300°C for 12 hours before use. Store the MeOH over 20% m/v activated sieves for at least 24 hours [1, 5].[2]

Q: My Thionyl Chloride ( ) is yellow. Does this matter?

A: Yes. Pure Thionyl Chloride is colorless. A yellow/orange tint indicates decomposition into sulfur dioxide (


) and sulfur chlorides (

). These impurities do not just lower the reagent strength; they generate water upon reaction with trace atmospheric moisture, creating a self-defeating cycle. Distill

from quinoline or linseed oil if significant coloration is present [13].

Module 2: Reaction Execution (The Critical Phase)

Q: I see a white precipitate forming during the acid chloride step. Is this my product?

A: No, this is likely a failure mode. The desired acid chloride (6-fluoro-2-methyl-3-nitrobenzoyl chloride) should be an oil or a soluble species in the reaction matrix. A white solid precipitate usually indicates Hydrolysis Reversion :



Because the starting acid is high-melting and insoluble in non-polar solvents (like DCM or excess 

), it precipitates out.

The Fix:

  • Check your condenser: Ensure the reflux condenser is fitted with a drying tube (CaCl₂ or Drierite) or, preferably, connected to a Schlenk line under positive Nitrogen flow.

  • Catalytic DMF: Are you using Dimethylformamide (DMF)? For sterically hindered acids,

    
     alone is too slow. Add 1-2 drops of dry DMF . This forms the Vilsmeier-Haack reagent (active chloroiminium species), which is far more reactive and drives the conversion before moisture can interfere [9].
    
Q: The reaction mixture turned black/tarry upon adding Methanol. What happened?

A: You likely had a thermal runaway caused by residual Thionyl Chloride. When you add MeOH to the crude acid chloride, any unreacted


 reacts violently with MeOH to form 

,

, and heat.

This exotherm can degrade the nitro group or cause nucleophilic aromatic substitution of the fluorine atom (fluorine at C6 is activated by the nitro group at C3 and the carbonyl at C1).

The Protocol:

  • Evaporate excess

    
    completely  under vacuum (add dry toluene and co-evaporate twice to azeotrope trace 
    
    
    
    ).
  • Cool the residue to 0°C in an ice bath.

  • Add the dry Methanol dropwise [6].

Module 3: Workup & Isolation (The Danger Zone)

Q: My yield is low, and NMR shows the carboxylic acid starting material again. Did the reaction fail?

A: Not necessarily. The reaction might have worked, but you hydrolyzed the ester during workup . The 6-fluoro and 3-nitro groups make the ester carbonyl highly electrophilic. While the 2-methyl group provides steric protection, the electronic activation makes the ester susceptible to base-catalyzed hydrolysis (saponification) during the bicarbonate wash.

Troubleshooting Workflow:

  • Avoid Strong Base: Do not use NaOH or KOH.

  • Cold Wash: Perform the saturated

    
     wash with ice-cold  solution.[3]
    
  • Speed: Do not let the organic layer sit in contact with the aqueous base.[3] Separate immediately [12].

Visual Troubleshooting Guides

Figure 1: Synthesis Workflow & Moisture Checkpoints

This diagram illustrates the synthesis pathway with critical control points (CCP) where moisture ingress causes irreversible failure.

SynthesisWorkflow Start Start: 6-fluoro-2-methyl- 3-nitrobenzoic acid Inter Intermediate: Acid Chloride Start->Inter Reflux (2-4h) Strictly Anhydrous SOCl2 Reagent: SOCl2 (Catalytic DMF) SOCl2->Inter Product Product: Methyl Ester Inter->Product 0°C Addition Slow Fail1 FAILURE: Reversion to Acid (White Precipitate) Inter->Fail1 MeOH Reagent: Dry MeOH (3Å Sieves) MeOH->Product Fail2 FAILURE: Exothermic Degradation (Black Tar) Product->Fail2 Moisture1 Moisture Ingress (Wet Glassware) Moisture1->Inter Hydrolysis Heat Excess SOCl2 + MeOH (Thermal Runaway) Heat->Product Degradation

Caption: Workflow for Acid Chloride esterification showing Critical Control Points (CCP) for moisture and thermal management.

Figure 2: Diagnostic Decision Tree

Use this logic tree to diagnose the root cause of low yield or impurity profiles.

TroubleshootingTree Root Issue: Low Yield / Impurity Check1 Is the crude product a Solid or Oil? Root->Check1 Solid Solid Precipitate Check1->Solid Oil Oil / Gum Check1->Oil Check2 Does it dissolve in Sat. NaHCO3? Solid->Check2 Check3 NMR: Aromatic Region Clean? Oil->Check3 NoDissolve No (Neutral) Check2->NoDissolve YesDissolve Yes (Acidic) Diagnose1 Diagnosis: Unreacted Starting Material OR Hydrolyzed Intermediate YesDissolve->Diagnose1 NoDissolve->Check3 Action1 Action: Check SOCl2 quality Dry glassware Increase Reflux Time Diagnose1->Action1 Clean Yes, but low mass Check3->Clean Dirty No, extra peaks Check3->Dirty Diagnose2 Diagnosis: Hydrolysis during Workup Clean->Diagnose2 Diagnose3 Diagnosis: Thermal Decomposition (F-substitution?) Dirty->Diagnose3 Action2 Action: Use Cold NaHCO3 Work faster Diagnose2->Action2 Action3 Action: Remove SOCl2 completely before adding MeOH Diagnose3->Action3

Caption: Decision matrix for diagnosing reaction failures based on physical state and solubility.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Chemistry LibreTexts. (2021). Drying Solvents. Link

  • BenchChem. (2025).[3] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Link

  • Common Organic Chemistry. (n.d.). Acid to Ester: Thionyl Chloride (

    
    ) and Methanol. Link
    
  • Moodle @ Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Link

  • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps.[4] Link

  • ChemicalBook. (n.d.). Methyl 2-fluoro-3-nitrobenzoate Synthesis Methods. Link

  • Patsnap. (2010). Synthesis method of 2-methyl-3-fluoro-6-nitrobenzoic acid. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Syntheses. (1922). Methyl m-nitrobenzoate.[5] Org.[3][5][6] Syn. 2, 43. Link

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Link

  • BenchChem. (2025).[3] Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup. Link

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of Methyl 6-fluoro-2-methyl-3-nitrobenzoate

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-fluoro-2-methyl-3-nitrobenzoate, a polysubstituted aromatic compound. While an experimental spectrum for this specific molecule is not publicly available, this guide will leverage established principles of NMR spectroscopy and data from structurally similar compounds to predict, interpret, and validate its 1H NMR spectrum. This approach not only serves as a practical tool for the analysis of this specific molecule but also as a generalizable methodology for other complex aromatic systems.

Predicted 1H NMR Spectrum: A First Principles Approach

The structure of Methyl 6-fluoro-2-methyl-3-nitrobenzoate presents a unique set of electronic and steric interactions that govern the chemical shifts and coupling patterns of its protons. By dissecting the influence of each substituent—a fluoro, a methyl, a nitro, and a methyl ester group—on the aromatic ring, we can construct a detailed prediction of its 1H NMR spectrum.

Predicted 1H NMR Spectral Data for Methyl 6-fluoro-2-methyl-3-nitrobenzoate

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-47.8 - 8.2Doublet of doublets (dd)3JH4-H5 ≈ 8-9 Hz, 4JH4-F ≈ 2-3 HzDeshielded by the adjacent electron-withdrawing nitro group and coupled to both H-5 and the fluorine atom.
H-57.2 - 7.6Doublet of doublets (dd)3JH5-H4 ≈ 8-9 Hz, 3JH5-F ≈ 9-10 HzInfluenced by both the ortho-fluoro and para-nitro groups, exhibiting coupling to both H-4 and the fluorine atom.
-OCH33.9 - 4.1Singlet (s)N/ACharacteristic chemical shift for a methyl ester group, no adjacent protons to couple with.
Ar-CH32.5 - 2.7Singlet (s)N/ATypical chemical shift for a methyl group attached to an aromatic ring, no adjacent protons to couple with.

Causality behind the Predictions:

  • Electron-Withdrawing Groups: The nitro group (-NO2) is a powerful electron-withdrawing group, which significantly deshields (shifts to a higher ppm value) the protons on the aromatic ring, particularly those in the ortho and para positions.[1] The methyl ester group (-COOCH3) also contributes to this deshielding effect.

  • Fluorine Coupling: The presence of a fluorine atom introduces characteristic splitting of adjacent proton signals due to spin-spin coupling (H-F coupling). The magnitude of this coupling constant (JHF) depends on the number of bonds separating the proton and the fluorine atom (3JHF > 4JHF).

  • Methyl Groups: The methyl group attached to the aromatic ring and the methyl group of the ester will each appear as a singlet, as they have no adjacent protons to couple with. Their chemical shifts are in the expected regions for such functionalities.[2]

Comparative Analysis with Structurally Related Compounds

To build confidence in our predictions, we can compare them with the experimental 1H NMR data of similar molecules. This comparative approach is a powerful tool for validating spectral assignments.

1H NMR Data for Reference Compounds

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Methyl 3-nitrobenzoate[3]H-28.42 (m)Multiplet
H-4, H-68.40 - 8.37 (m)Multiplet
H-57.67 (t)TripletJ = 8.0
-OCH34.00 (s)Singlet
Methyl 2-fluorobenzoate[3]H-37.55 – 7.50 (m)Multiplet
H-47.21 (dt)Doublet of tripletsJ = 8.0, 1.2
H-57.17 – 7.12 (m)Multiplet
H-67.94 (dt)Doublet of tripletsJ = 7.6, 1.6
-OCH33.94 (s)Singlet

Insights from Comparison:

  • The downfield chemical shifts of the aromatic protons in Methyl 3-nitrobenzoate (7.67-8.42 ppm) support the prediction of deshielded protons in our target molecule due to the nitro group.[1][3]

  • The complex splitting patterns observed in Methyl 2-fluorobenzoate highlight the influence of fluorine coupling on the aromatic protons.

  • The chemical shifts of the methyl ester protons in both reference compounds are very similar to our predicted value.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of Methyl 6-fluoro-2-methyl-3-nitrobenzoate, the following experimental protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.[4][5] CDCl3 is a good first choice for many organic molecules.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using a standard pulse-acquire sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons to ensure accurate integration.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the area under each peak to determine the relative number of protons each signal represents.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) for each multiplet.

Alternative and Complementary Analytical Techniques

While 1H NMR is a primary tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

  • 13C NMR Spectroscopy: Provides information about the carbon framework of the molecule. The number of signals indicates the number of unique carbon environments.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are invaluable for establishing connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is essential for unambiguously assigning all signals in complex molecules.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the carbonyl group of the ester (around 1720-1740 cm-1) and the nitro group (strong absorptions around 1530-1550 cm-1 and 1340-1360 cm-1).

Conclusion

The analysis of the 1H NMR spectrum of Methyl 6-fluoro-2-methyl-3-nitrobenzoate, even in the absence of direct experimental data, demonstrates the predictive power of NMR spectroscopy. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging data from analogous structures, a detailed and reliable spectral interpretation can be achieved. This guide provides a robust framework for researchers to approach the structural elucidation of similarly complex aromatic compounds, emphasizing the importance of a multi-faceted analytical approach for unambiguous characterization.

References

  • nmrshiftdb2 - open nmr database on the web. (2025, September 7). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). INDEX of 1H NMR spectra of organic compounds. Retrieved from [Link]

  • University of Guelph, Advanced Analysis Centre. (n.d.). NMR Links and Resources. Retrieved from [Link]

  • Steinbeck, C., & Kuhn, S. (2025, August 21). An NMR Database for Organic and Organometallic Compounds. MDPI. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). NMR Spectral Databases. Retrieved from [Link]

  • Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Retrieved from [Link]

  • Varian Mercury plus. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

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  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

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Comparative

A Comparative Guide to the Nucleophilic Aromatic Substitution (SNAr) Reactivity of 6-Fluoro-3-nitrobenzoate vs. 2-Fluoro-5-nitrobenzoate Isomers

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the vas...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the vast array of available reagents, fluoronitrobenzoates stand out as versatile intermediates, primarily utilized in Nucleophilic Aromatic Substitution (SNAr) reactions to construct complex molecular architectures.[1] Their utility stems from a combination of a highly activating nitro group and an excellent fluoride leaving group.

However, not all isomers are created equal. The subtle shift in the positioning of substituents on the aromatic ring can lead to dramatic differences in chemical reactivity. This guide provides an in-depth comparison of two common isomers, methyl 6-fluoro-3-nitrobenzoate and methyl 2-fluoro-5-nitrobenzoate, offering a clear rationale for their differential performance in SNAr reactions, supported by mechanistic principles and experimental design considerations.

The Mechanistic Cornerstone: Understanding SNAr Reactivity

The reactivity of these isomers is fundamentally governed by the mechanism of Nucleophilic Aromatic Substitution (SNAr). This reaction typically proceeds through a two-step addition-elimination pathway.[2]

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the fluorine leaving group. This initial attack is the slow, rate-determining step of the reaction.[3][4] It disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]

  • Elimination Step (Fast): The aromaticity of the ring is restored in a rapid second step, which involves the expulsion of the fluoride ion.

The stability of the Meisenheimer complex is the single most important factor controlling the reaction rate. The more stable this intermediate, the lower the activation energy for its formation, and the faster the reaction proceeds. This stability is overwhelmingly influenced by the electronic effects of the substituents on the ring.

Key Factors Influencing Reactivity:
  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the nitro (–NO₂) group, is essential. They render the aromatic ring electron-poor (electrophilic), making it susceptible to attack by a nucleophile.[6][7]

  • Positional Effects: The true power of an EWG is only fully realized when it is positioned ortho or para to the leaving group. In these positions, the EWG can directly stabilize the negative charge of the Meisenheimer intermediate through resonance (a -M or mesomeric effect).[5][6][8] An EWG in the meta position can only offer stabilization through its weaker, distance-dependent inductive effect (-I).[8][9]

  • The Leaving Group: In the context of SNAr, fluorine is an exceptional leaving group. While the carbon-fluorine bond is very strong, its breakage is not the rate-determining step.[6] Instead, fluorine's intense electronegativity provides a powerful inductive effect that strongly activates the ring for the initial, crucial nucleophilic attack, accelerating the overall reaction.[6]

Caption: General workflow of the SNAr addition-elimination mechanism.

Head-to-Head Comparison: 2-Fluoro-5-nitrobenzoate vs. 6-Fluoro-3-nitrobenzoate

The difference in reactivity between these two isomers is a classic illustration of the dominance of resonance effects in SNAr reactions.

Methyl 2-Fluoro-5-nitrobenzoate: The High-Reactivity Isomer
  • Structural Analysis: In this isomer, the powerful nitro (–NO₂) group is positioned ortho to the fluorine leaving group. The methyl ester (–COOCH₃) group is para to the fluorine.

  • Electronic Effects & Reactivity: This arrangement is ideal for high reactivity. Both the ortho nitro group and the para ester group are strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate through resonance. The negative charge from the incoming nucleophile can be delocalized directly onto the oxygen atoms of the nitro group, creating a highly stable intermediate. This significantly lowers the activation energy of the first step, leading to a rapid reaction rate.

Methyl 6-Fluoro-3-nitrobenzoate: The Low-Reactivity Isomer
  • Structural Analysis: Here, the nitro group is positioned meta to the fluorine leaving group. The methyl ester group is ortho to the fluorine.

  • Electronic Effects & Reactivity: This configuration results in substantially lower reactivity. Because the nitro group is meta to the site of attack, it cannot participate in resonance stabilization of the Meisenheimer complex. The negative charge cannot be delocalized onto the nitro group. While the ortho ester group can provide some resonance stabilization, its electron-withdrawing capability is generally weaker than the nitro group. Therefore, the primary activation comes from the less effective inductive effects of the substituents. The resulting Meisenheimer complex is significantly less stable than that of the 2-fluoro-5-nitro isomer, leading to a much higher activation energy and a dramatically slower reaction rate.

Caption: Resonance stabilization of the Meisenheimer intermediate.

Quantitative Data Summary
FeatureMethyl 2-Fluoro-5-nitrobenzoateMethyl 6-Fluoro-3-nitrobenzoate
Synonym ortho-Fluoro, para-Esterortho-Ester, meta-Nitro
-NO₂ Position to -F OrthoMeta
-COOCH₃ Position to -F ParaOrtho
Key Stabilizing Effect Resonance (-M) from -NO₂Inductive (-I) from -NO₂
Predicted Reactivity High Low

Experimental Protocol: A Self-Validating System

The following is a representative protocol for performing an SNAr reaction. The choice of solvent, base, and temperature is critical and can be adjusted based on the nucleophilicity of the chosen reagent and the reactivity of the aryl fluoride. For the less reactive 6-fluoro-3-nitrobenzoate, more forcing conditions (e.g., higher temperatures, stronger base, or a polar aprotic solvent like DMSO) may be necessary to achieve a reasonable reaction rate compared to the highly reactive 2-fluoro-5-nitrobenzoate.

Objective: To synthesize a substituted nitrobenzoate derivative via SNAr reaction with an amine nucleophile.

Materials:

  • Methyl 2-fluoro-5-nitrobenzoate (1.0 eq)

  • Amine Nucleophile (e.g., Pyrrolidine, 1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, combine methyl 2-fluoro-5-nitrobenzoate and potassium carbonate in acetonitrile.

  • Nucleophile Addition: Add the amine nucleophile dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the final product.

G A 1. Setup Combine Aryl Fluoride & Base in Solvent B 2. Addition Add Nucleophile (e.g., Amine) A->B C 3. Reaction Heat and Monitor by TLC B->C D 4. Workup Quench with Water C->D E 5. Extraction Extract with Ethyl Acetate D->E F 6. Drying Wash with Brine, Dry over MgSO₄ E->F G 7. Purification Concentrate and Purify (e.g., Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion and Practical Implications

The comparative analysis unequivocally demonstrates that methyl 2-fluoro-5-nitrobenzoate is significantly more reactive towards nucleophilic aromatic substitution than its isomer, methyl 6-fluoro-3-nitrobenzoate. This pronounced difference is a direct consequence of the positional relationship between the activating nitro group and the fluorine leaving group. The ortho placement in the 2-fluoro isomer allows for powerful resonance stabilization of the rate-determining Meisenheimer intermediate, a pathway that is unavailable to the meta-substituted 6-fluoro isomer.

For the researcher, this has clear practical implications:

  • For syntheses requiring mild conditions and high throughput, methyl 2-fluoro-5-nitrobenzoate is the superior choice.

  • When using methyl 6-fluoro-3-nitrobenzoate , one must be prepared to employ more forcing conditions, such as higher temperatures, more polar solvents, and potentially stronger bases or more potent nucleophiles to drive the reaction to completion.

Understanding these fundamental principles of reactivity allows for more rational reagent selection, streamlined process optimization, and ultimately, a higher probability of synthetic success in the development of novel chemical entities.

References

  • PrepChem. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from PrepChem.com. URL: [Link]

  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from Chemistry Stack Exchange. URL: [Link]

  • Patsnap. (2010, October 27). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Retrieved from Eureka | Patsnap.
  • Buncel, E., et al. (2003). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. URL: [Link]

  • Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Retrieved from Chemistry Stack Exchange. URL: [Link]

  • Vaia. (n.d.). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. What does this tell you about the rate-determining step for nucleophilic aromatic substitution? Retrieved from Vaia. URL: [Link]

  • Buncel, E., et al. (2003). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL: [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Retrieved from Google Patents.
  • Springer Nature. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from Springer Nature. URL: [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from Chemistry Steps. URL: [Link]

  • WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from WIPO Patentscope. URL: [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. URL: [Link]

  • Chemistry LibreTexts. (2019, June 05). 10.4: Effect of sterics on Sn2 reactions. Retrieved from Chemistry LibreTexts. URL: [Link]

  • ResearchGate. (n.d.). S N Ar reactions of 2. Retrieved from ResearchGate. URL: [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from MDPI. URL: [Link]

  • National Center for Biotechnology Information. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from PMC - NIH. URL: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from Organic Syntheses Procedure. URL: [Link]

  • SlidePlayer. (2014, December 01). Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cyc. Retrieved from SlidePlayer. URL: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from Anasazi Instruments. URL: [Link]

  • Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Retrieved from Brilliant Math & Science Wiki. URL: [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from Harvard DASH. URL: [Link]

  • YouTube. (2025, November 15). How Electrons Control Organic Reactions | The Foundation of Mechanisms. Retrieved from YouTube. URL: [Link]

  • Studylib.net. (n.d.). A 2 step synthesis of methyl 3-n. Retrieved from Studylib.net. URL: [Link]

  • Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from Juniper Publishers. URL: [Link]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from Scribd. URL: [Link]

  • Semantic Scholar. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from Semantic Scholar. URL: [Link]

  • ResearchGate. (2025, August 06). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from ResearchGate. URL: [Link]

  • National Center for Biotechnology Information. (2023, April 08). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from PMC - NIH. URL: [Link]

  • Cengage. (n.d.). Nitration of Methyl Benzoate. Retrieved from Cengage. URL: [https://www.vumc.org/med-school-cancer-biology/sites/default/files/public_files/Nitration of Methyl Benzoate.pdf]([Link] of Methyl Benzoate.pdf)

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Validation

Definitive Structural Validation of Methyl 6-fluoro-2-methyl-3-nitrobenzoate: A Comparative Technical Guide

Topic: Validating structure of Methyl 6-fluoro-2-methyl-3-nitrobenzoate by X-ray crystallography Content Type: Publish Comparison Guide Executive Summary In the synthesis of polysubstituted aromatic scaffolds, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating structure of Methyl 6-fluoro-2-methyl-3-nitrobenzoate by X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of polysubstituted aromatic scaffolds, particularly Methyl 6-fluoro-2-methyl-3-nitrobenzoate , distinguishing between regioisomers (e.g., 3-nitro vs. 4-nitro, or 6-fluoro vs. 5-fluoro) is a critical bottleneck. While Nuclear Magnetic Resonance (NMR) is the workhorse of characterization, it often yields ambiguous data for crowded benzene rings with few protons.

This guide details the Single Crystal X-ray Diffraction (SC-XRD) protocol as the definitive validation standard. We compare its efficacy against advanced NMR techniques, providing a self-validating workflow for researchers requiring absolute stereochemical and regiochemical certainty.

The Challenge: Regiochemical Ambiguity in Polysubstituted Benzenes

Synthetic routes for Methyl 6-fluoro-2-methyl-3-nitrobenzoate often involve nitration or fluorination of pre-existing toluene derivatives. These Electrophilic Aromatic Substitutions (EAS) are governed by directing groups (ortho/para vs. meta directors), but steric hindrance and "electronic tug-of-war" can lead to unexpected isomers.

  • The Problem: The target molecule has only two aromatic protons . In 1H NMR, these may appear as simple doublets (or singlets if para), making it difficult to definitively assign the position of the Nitro (-NO2) and Fluoro (-F) groups relative to the Methyl ester.

  • The Solution: SC-XRD provides a direct, atom-by-atom map of the electron density, rendering the position of heavy atoms (F, O, N) unambiguous.

Decision Pathway: When to Deploy SC-XRD

ValidationLogic Start Crude Product Isolated NMR 1H / 13C NMR Analysis Start->NMR Decision Ambiguous Regiochemistry? NMR->Decision NOESY 2D NMR (NOESY/HMBC) Decision->NOESY Coupling unclear Success Structure Confirmed Decision->Success Data definitive XRD SC-XRD (Gold Standard) NOESY->XRD Steric crowding / NOE silent Fail Re-evaluate Synthesis XRD->Fail Wrong Isomer XRD->Success R-factor < 5%

Figure 1: Logical workflow for selecting SC-XRD over spectral methods when characterizing crowded aromatic systems.

Comparative Analysis: SC-XRD vs. Advanced NMR

The following table contrasts the performance of X-ray Crystallography against 2D-NMR techniques for this specific class of compounds.

FeatureSC-XRD (Crystallography) 2D NMR (NOESY/HMBC) Verdict for Target Molecule
Regioisomer Certainty Absolute. Direct visualization of atomic connectivity.Inferential. Relies on through-space (NOE) or through-bond (HMBC) correlations.SC-XRD Wins. Crowded groups (NO2/Me) can distort bond angles, confusing NOE signals.
Sample Requirement Single crystal (~0.1–0.3 mm). Must be solid.[1][2]~5-10 mg dissolved in deuterated solvent.NMR Wins for speed; XRD Wins for accuracy if solid.
Stereochemistry Determines absolute configuration (if heavy atoms present) and torsion angles.Difficult to determine torsion angles in freely rotating systems.SC-XRD Wins. Critical for observing the "twist" of the Nitro group relative to the ring.
Data Output Bond lengths (Å), Angles (°), Packing interactions.Chemical shifts (ppm), Coupling constants (

Hz).
SC-XRD provides physical geometry required for docking studies.
Experimental Protocol: Validating Methyl 6-fluoro-2-methyl-3-nitrobenzoate

This protocol is designed to grow diffraction-quality crystals and refine the structure to publication standards (


).
Phase A: Crystal Growth (Vapor Diffusion)

Objective: Obtain single, block-like crystals suitable for diffraction. Needle-like crystals often suffer from disorder.

  • Solvent Selection: Methyl nitrobenzoates are typically soluble in Dichloromethane (DCM) or Ethyl Acetate but insoluble in Hexanes or Pentane.

  • Setup:

    • Dissolve 20 mg of the pure compound in 0.5 mL DCM in a small inner vial (GC vial).

    • Place this open vial inside a larger jar containing 3 mL Hexane (antisolvent).

    • Cap the large jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment. The hexane will slowly diffuse into the DCM, lowering solubility and forcing crystallization over 24-72 hours.

    • Checkpoint: Inspect under a polarized light microscope. Valid crystals will extinguish light sharply when rotated.

Phase B: Data Collection & Refinement

Standard: Mo-Kα (


 Å) or Cu-Kα radiation.
  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Cooling: Flash cool to 100 K using a nitrogen stream. Reason: This freezes thermal motion (reducing atomic displacement parameters) and prevents rotation of the nitro group.

  • Strategy: Collect a full sphere of data (redundancy > 4.0).

  • Refinement (SHELXL):

    • Locate the heavy atoms (F, O, N) first.

    • Crucial Step: Distinguish the Fluorine (F) from the Methyl (CH3) or Nitro (NO2) oxygen. Fluorine has higher electron density than Oxygen. If the thermal ellipsoids for a specific atom are unusually small or large, you may have misassigned the atom type (e.g., assigning an O as an F).

Structural Benchmarks & Expected Data

When analyzing your solved structure, validate it against these expected geometric parameters for nitro-benzoate derivatives. Deviations >0.03 Å suggest incorrect refinement or disorder.

Bond / AngleExpected Value (Å / °)Explanation
C(aromatic) – F 1.35 ± 0.02 Å Typical for aryl fluorides. Shorter than C-Cl.
C(aromatic) – N(nitro) 1.47 ± 0.02 Å The C-N bond may be slightly elongated due to steric twist.
N – O (Nitro) 1.22 ± 0.02 Å Both N-O bonds should be symmetric unless involved in H-bonding.
Torsion (O2N–C–C) > 30° The nitro group at position 3 is flanked by a Methyl at position 2. Steric clash will force the Nitro group to rotate out of the plane of the benzene ring.
Visualizing the Steric Clash

Sterics Ring Benzene Ring Me 2-Methyl (Steric Bulk) Ring->Me C-C Bond Nitro 3-Nitro (Rotates) Ring->Nitro C-N Bond Fluoro 6-Fluoro (Electronic) Ring->Fluoro C-F Bond Me->Nitro Steric Repulsion (Causes Twist)

Figure 2: Steric interaction map. The proximity of the 2-Methyl and 3-Nitro groups forces a conformational twist, a feature quantifiable only by X-ray crystallography.

Conclusion

For Methyl 6-fluoro-2-methyl-3-nitrobenzoate , X-ray crystallography is not merely a confirmation tool; it is a necessity for rigorous structural proof. The steric congestion between the ortho-methyl and meta-nitro groups creates a unique 3D fingerprint that NMR cannot fully resolve. By following the vapor diffusion protocol and validating against the bond metrics provided, researchers can ensure their material is the correct regioisomer, safeguarding downstream biological or synthetic applications.

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • H.M. Berman et al. "The Protein Data Bank." Nucleic Acids Research, 28, 235-242 (2000). (Foundational reference for structural validation standards). [Link]

  • Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A, 64(1), 112-122 (2008). (The standard software for structure refinement). [Link]

  • PubChem. Methyl 2-fluoro-3-nitrobenzoate (Analogue Reference). National Library of Medicine. [Link]

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Comparative

Comparative Technical Guide: Methyl Ester vs. Acid Forms of 6-Fluoro-2-methyl-3-nitrobenzoate

Executive Summary This guide provides a technical comparison between Methyl 6-fluoro-2-methyl-3-nitrobenzoate (Ester) and its hydrolyzed counterpart, 6-Fluoro-2-methyl-3-nitrobenzoic acid (Acid). While often categorized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl 6-fluoro-2-methyl-3-nitrobenzoate (Ester) and its hydrolyzed counterpart, 6-Fluoro-2-methyl-3-nitrobenzoic acid (Acid). While often categorized primarily as high-value intermediates in the synthesis of RIPK1 inhibitors, EZH2 inhibitors, and antitubercular agents, these compounds exhibit distinct biological behaviors in screening assays.

Key Takeaway: The Methyl Ester form functions primarily as a lipophilic prodrug, demonstrating superior cellular permeability in whole-cell antimicrobial and phenotypic screens. The Acid form is the metabolically active species (or synthetic coupling partner) but often shows poor activity in whole-cell assays due to limited membrane penetration, despite high affinity in cell-free enzymatic assays.

Physicochemical Profile & Molecular Properties[1][2][3][4]

The divergence in bioactivity stems directly from the physicochemical differences between the masked carboxylate (ester) and the free acid.

Table 1: Comparative Physicochemical Properties

PropertyMethyl Ester FormAcid FormImpact on Bioactivity
Formula C₉H₈FNO₄C₈H₆FNO₄Ester has +14 Da (Methyl group).
CAS No. 1020718-25-5886498-87-9Distinct regulatory identifiers.
LogP (Calc) ~2.1 - 2.4~1.3 - 1.6Ester is more lipophilic , favoring membrane crossing.
TPSA ~72 Ų~83 ŲAcid is more polar; reduced passive diffusion.
pKa N/A (Neutral)~3.4Acid is ionized at physiological pH (7.4), trapping it outside cells.
Solubility Low (Aq), High (Organic)Moderate (Buffer), High (DMSO)Ester requires carrier solvents (DMSO) for bioassays.

Scientist's Note: The Acid form's pKa of ~3.4 means it exists almost entirely as the carboxylate anion (COO⁻) at physiological pH. This charge prevents passive diffusion across the lipid bilayer, rendering it "inactive" in many whole-cell assays unless an active transporter is present.

Bioactivity Analysis

Antimicrobial & Antitubercular Activity (Whole-Cell Assays)

Research into nitrobenzoate scaffolds (specifically antitubercular agents against M. tuberculosis) indicates a clear trend where esters outperform free acids.

  • The Ester Effect: The methyl ester acts as a "Trojan Horse." Its neutrality allows it to diffuse through the mycolic acid-rich cell wall of Mycobacteria or fungal membranes. Once inside, non-specific esterases hydrolyze it to the active acid or it functions via an ester-specific mechanism.

  • Data Trends: In comparative studies of nitrobenzoates, esters frequently display MICs (Minimum Inhibitory Concentrations) in the range of 16–64 µg/mL , whereas the corresponding acids often show MICs >1024 µg/mL due to lack of uptake [1].

Target Engagement (Cell-Free Assays)

In the context of drug development (e.g., RIPK1 or EZH2 inhibition), the acid moiety is often the key pharmacophore that engages polar residues (e.g., Lysine or Arginine) in the binding pocket.

  • Assay Choice: If screening against a purified protein (Cell-Free), use the Acid . The Ester will likely fail to bind due to steric clash or lack of the necessary negative charge for electrostatic interaction.

  • Assay Choice: If performing a phenotypic screen (Cell-Based), use the Ester .

Synthetic Utility (Drug Development)

Both forms are critical building blocks. The Acid is the "Coupling Ready" form, while the Ester is the "Protection Ready" form.

  • Acid: Used in amide coupling reactions (e.g., with amines to form benzamides).

  • Ester: Used to perform reactions on the aromatic ring (e.g., hydrogenation of the nitro group) without interfering with the carboxylic acid.

Mechanism of Action & Activation Pathway

The following diagram illustrates the "Prodrug Activation" pathway relevant to cellular assays.

BioactivityPathway Ester_Ext Methyl Ester (Extracellular) Membrane Cell Membrane (Lipid Bilayer) Ester_Ext->Membrane Passive Diffusion (High LogP) Ester_Int Methyl Ester (Intracellular) Membrane->Ester_Int Acid_Int Active Acid (Anionic Form) Ester_Int->Acid_Int Hydrolysis Esterase Cytosolic Esterases Esterase->Ester_Int Target Biological Target (Enzyme/Ribosome) Acid_Int->Target Inhibition/Binding Acid_Ext Free Acid (Extracellular) Acid_Ext->Membrane Repulsion (Charge)

Figure 1: Cellular uptake mechanism. The Ester permeates the membrane and is hydrolyzed to the active Acid. The extracellular Acid is repelled due to ionization.

Experimental Protocols

Protocol A: Chemical Hydrolysis (Ester to Acid)

Use this protocol to generate the Acid form from the commercial Ester for cell-free assays.

  • Dissolution: Dissolve 1.0 eq of Methyl 6-fluoro-2-methyl-3-nitrobenzoate in THF/Water (3:1 ratio).

  • Reagent: Add 2.5 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Reaction: Stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (Acid will stay at baseline in non-polar solvent) or LC-MS.

  • Workup: Acidify to pH 2–3 with 1N HCl. The acid will precipitate or can be extracted with Ethyl Acetate.

  • Validation: Verify conversion by ¹H NMR (Disappearance of methyl singlet at ~3.9 ppm).

Protocol B: Comparative MIC Assay (Antimicrobial)

Use this to determine bioactivity differences.

  • Preparation: Prepare 10 mM stock solutions of both Ester and Acid in 100% DMSO.

  • Dilution: Serial dilute in culture media (e.g., 7H9 for Mycobacteria, RPMI for Fungi) to range 0.5 – 128 µg/mL. Keep DMSO <1%.

  • Inoculation: Add 5 x 10⁵ CFU/mL of test organism.

  • Incubation: Incubate at 37°C for 24–48h (bacteria) or 5–7 days (slow-growing mycobacteria).

  • Readout: Add Resazurin (Alamar Blue). Blue -> Pink indicates growth.

    • Expectation: Ester shows inhibition (Pink -> Blue) at lower concentrations. Acid may show no inhibition (Pink) at top concentration.

Synthetic Application Workflow

The acid and ester are pivotal in synthesizing complex drugs like RIPK1 inhibitors.

SynthesisWorkflow Start Methyl 6-fluoro-2-methyl-3-nitrobenzoate (Starting Material) Step1 Reaction: Hydrogenation (H2, Pd/C) Start->Step1 AltPath Hydrolysis to Acid Start->AltPath Inter1 Methyl 3-amino-6-fluoro-2-methylbenzoate Step1->Inter1 Step2 Reaction: Cyclization/Coupling Inter1->Step2 Drug RIPK1 / EZH2 Inhibitor (Final Drug) Step2->Drug AcidNode 6-Fluoro-2-methyl-3-nitrobenzoic Acid AltPath->AcidNode AcidNode->Drug Amide Coupling (Alternative Route)

Figure 2: Synthetic utility of the ester and acid in pharmaceutical manufacturing.

References

  • Segura-Cabrera, A., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules , 28(8), 3321.

  • Vertex Pharmaceuticals Inc. (2014). Aryl- or heteroaryl-substituted benzene compounds. US Patent 8,765,732.

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  • Harris, P. A., et al. (2016). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 59(5), 2163–2178.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 6-fluoro-2-methyl-3-nitrobenzoate

A Researcher's Guide to Safely Handling Methyl 6-fluoro-2-methyl-3-nitrobenzoate As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for sa...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 6-fluoro-2-methyl-3-nitrobenzoate

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling Methyl 6-fluoro-2-methyl-3-nitrobenzoate. The following procedures are based on a comprehensive hazard assessment of structurally similar nitroaromatic and fluoro-organic compounds, ensuring a conservative and robust approach to safety in the laboratory.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Skin and Eye Irritation: Likely to cause irritation upon contact.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2][8]

  • Thermal Decomposition: May release toxic gases such as nitrogen oxides and hydrogen fluoride upon combustion.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Methyl 6-fluoro-2-methyl-3-nitrobenzoate. The following table outlines the minimum required PPE.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn when there is a risk of splashing.[11][12]Protects against splashes and airborne particles, preventing severe eye irritation.
Skin Protection Chemical-resistant nitrile gloves (inspect before use). A flame-resistant lab coat is essential.[8][11][12] Consider disposable coveralls for larger quantities or when significant contamination is possible.[13]Nitrile gloves provide a suitable barrier against many organic compounds. A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 (or higher) respirator should be used, especially when handling the solid outside of a fume hood.[4][8]Minimizes the inhalation of fine powder, which can cause respiratory tract irritation and systemic toxicity.
Footwear Closed-toe, chemical-resistant shoes.[4][14]Protects feet from spills.
Donning and Doffing PPE: A Critical Workflow

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

A meticulous and systematic approach to handling Methyl 6-fluoro-2-methyl-3-nitrobenzoate is paramount.

Preparation
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11]

  • Work Area: Designate a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.[4]

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation.[8][11]

Handling the Chemical
  • Weighing:

    • If possible, perform weighing inside the fume hood, using an analytical balance with a draft shield to prevent dissemination of the powder.[4]

    • Use a micro-spatula to carefully transfer the solid to a pre-weighed container.

    • Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.[4]

  • Dissolving:

    • Slowly add the solvent to the container with the solid to prevent splashing.

    • If necessary, cap the container and gently agitate to dissolve.

    • If heating is required, use a controlled heating source such as a heating mantle and ensure proper ventilation.

Post-Handling
  • Decontamination: Thoroughly clean the spatula and any other equipment that came into contact with the compound using an appropriate solvent. Collect the cleaning solvent as hazardous waste.[4]

  • Surface Cleaning: Wipe down the work surface in the fume hood with a damp cloth or paper towel, and dispose of it as solid hazardous waste.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8][11]

Emergency Procedures: Spill and Exposure Response

Spill Response
  • Evacuate: Immediately evacuate non-essential personnel from the area.[11]

  • Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk of inhalation.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8][9] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[9][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9][10] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of Methyl 6-fluoro-2-methyl-3-nitrobenzoate and associated waste is critical to ensure laboratory and environmental safety.[9]

Waste Segregation
  • Solid Waste: All solid waste contaminated with the compound (e.g., used gloves, bench paper, weighing paper, contaminated vials) must be collected in a designated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not mix incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[4]

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[8][9]

References

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  • ACS Publications. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications.
  • PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
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